Physicochemical properties and molecular weight of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The successful pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Authored For: Researchers, Scientists, and Drug Development Professionals
Preamble: The successful progression of a chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These parameters govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as dictating formulation and manufacturing strategies. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, a compound featuring the glutarimide (piperidine-2,6-dione) scaffold. While specific experimental data for this precise molecule is not widely available in public literature, this document outlines the authoritative, field-proven methodologies for its empirical determination. The focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to execute these protocols with a deep understanding of the principles at play.
Section 1: Molecular Identity and Properties
A precise understanding of the molecular structure and weight is the foundation of all subsequent characterization.
Molecular Structure
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a derivative of glutarimide, featuring a 3-chlorophenyl group and a methyl group at the C4 position of the piperidine ring.
Caption: 2D structure of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione.
Molecular Formula and Weight
The elemental composition and resulting molecular weight are fundamental constants for the compound.
The following sections detail the standard methodologies for determining the key physicochemical properties essential for drug development. The rationale behind each protocol is explained to provide context for its critical role.
Melting Point (MP)
Expertise & Experience: The melting point is more than a physical constant; it is a primary indicator of a compound's purity and provides insight into the strength of its crystal lattice. Pure crystalline compounds exhibit a sharp melting range (typically <2°C), whereas impurities will depress and broaden this range[1][2]. This makes MP determination a crucial, early-stage quality control checkpoint.
Experimental Protocol: Capillary Method
This is the most common and reliable method for MP determination.[3]
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and efficient heat transfer.
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.
Apparatus Setup: Place the packed capillary into the heating block of a modern melting point apparatus.[3][4]
Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range. This initial run prevents spending excessive time during the precise measurement.
Precise Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the scouting run.
Slow Heating Ramp: Decrease the heating rate to 1-2°C per minute.
Causality: A slow heating rate is critical to ensure the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting point.
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.
The Molecular Hijacking of Cereblon: A Technical Guide to the Mechanism of Action of 3-Chlorophenyl Glutarimide Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The 3-chlorophenyl glutarimide scaffold represents a pivotal chemotype in the rapidly evolving field of targeted protein degrada...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-chlorophenyl glutarimide scaffold represents a pivotal chemotype in the rapidly evolving field of targeted protein degradation. These derivatives function as molecular glues, commandeering the cell's own ubiquitin-proteasome system to eliminate proteins of interest. This guide provides an in-depth exploration of the core mechanism of action, focusing on the interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. We will dissect the downstream consequences of this interaction, detail the structure-activity relationships that govern efficacy, and provide robust, field-proven methodologies for the investigation of these compounds. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this powerful modality.
The Central Role of the Glutarimide Moiety: Engaging the CRL4-CRBN E3 Ligase Complex
At the heart of the mechanism of action of 3-chlorophenyl glutarimide derivatives lies their ability to bind to Cereblon (CRBN), a substrate receptor for the Cullin-4A RING E3 ubiquitin ligase (CRL4) complex.[1] The glutarimide ring of the derivative is the key pharmacophore responsible for this interaction, fitting into a specific hydrophobic pocket on the surface of CRBN.[2] This binding event is a prerequisite for the subsequent downstream effects.
The CRL4-CRBN complex is a multi-protein machine responsible for attaching ubiquitin chains to substrate proteins, marking them for degradation by the proteasome.[3] In its native state, the CRL4-CRBN complex has a defined set of substrate proteins that it targets. However, the binding of a 3-chlorophenyl glutarimide derivative to CRBN allosterically modifies the substrate-binding surface of the ligase. This alteration in conformation induces the recruitment of proteins that are not normally targeted by CRL4-CRBN, so-called "neosubstrates."[4]
Figure 1: Core mechanism of action for 3-chlorophenyl glutarimide derivatives.
Neosubstrate Degradation: The Therapeutic Consequence
The identity of the recruited neosubstrates is determined by the specific chemical structure of the glutarimide derivative. For the broader class of glutarimide-based molecular glues, which includes the well-studied immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, several key neosubstrates have been identified. These include:
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are critical for the survival of multiple myeloma cells. Their degradation is a primary mechanism of the anti-myeloma activity of IMiDs.[4]
Casein Kinase 1 Alpha (CK1α): Degradation of this protein is particularly relevant in the context of myelodysplastic syndromes with a deletion on chromosome 5q.[5][6]
GSPT1: This is a translation termination factor, and its degradation has been shown to have potent anti-tumor effects in certain contexts.[2]
While specific neosubstrate profiles for 3-chlorophenyl glutarimide derivatives are not as extensively documented as for FDA-approved drugs, structure-activity relationship (SAR) studies of related compounds provide valuable insights. The nature and position of substituents on the phenyl ring can significantly influence which neosubstrates are recruited and the efficiency of their degradation.[7][8] It is plausible that the 3-chloro substitution modulates the surface of the CRBN-derivative complex, thereby fine-tuning the affinity for different neosubstrates.
Structure-Activity Relationship (SAR): The Role of the 3-Chloro Substituent
The development of potent and selective CRBN-based molecular glues is a delicate balancing act of optimizing interactions within the ternary complex (CRBN-derivative-neosubstrate). The 3-chlorophenyl group plays a crucial role in this interplay.
SAR studies on related phenyl-glutarimide derivatives have shown that the electronic nature and steric bulk of substituents on the phenyl ring can impact both CRBN binding affinity and neosubstrate degradation profiles.[7][8] The presence of an electron-withdrawing group, such as the chloro group at the meta position, is generally well-tolerated and can, in some cases, enhance the desired activity.[7] It is hypothesized that these substituents can form additional interactions with residues on either CRBN or the neosubstrate, thereby stabilizing the ternary complex and promoting efficient ubiquitination.
Structural Moiety
Function
Key Interactions
Glutarimide Ring
Binds to CRBN
Hydrophobic interactions within the tri-tryptophan pocket of CRBN.[2]
Phenyl Ring
Modulates neosubstrate specificity
Forms interactions with both CRBN and the neosubstrate at the interface of the ternary complex.[7]
3-Chloro Group
Fine-tunes potency and selectivity
Potential for halogen bonding or other non-covalent interactions that stabilize the ternary complex.
Methodologies for Mechanistic Elucidation
A thorough understanding of the mechanism of action of 3-chlorophenyl glutarimide derivatives requires a suite of robust biochemical and cellular assays. The following protocols provide a framework for the key experiments necessary to characterize these compounds.
Cereblon Binding Affinity
Determining the binding affinity of a 3-chlorophenyl glutarimide derivative to CRBN is the foundational step in its characterization. A commonly used and effective method is the Fluorescence Polarization (FP) Assay .
Plate reader capable of measuring fluorescence polarization
Procedure:
Prepare a serial dilution of the 3-chlorophenyl glutarimide derivative in assay buffer.
In a 384-well plate, add a fixed concentration of the fluorescent tracer to all wells.
Add the serially diluted test compound to the wells. Include wells with vehicle control (e.g., DMSO) and a known CRBN binder as a positive control.
Initiate the binding reaction by adding a fixed concentration of purified CRBN protein to all wells.
Incubate the plate at room temperature for 1-2 hours, protected from light.
Measure the fluorescence polarization of each well using a plate reader.
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable binding model to determine the IC50 value.
Figure 2: Workflow for a CRBN binding assay using fluorescence polarization.
Cellular Protein Degradation
Demonstrating that the 3-chlorophenyl glutarimide derivative leads to the degradation of specific neosubstrates in a cellular context is crucial. Western Blotting is a standard and reliable method for this purpose.
Protocol: Western Blot Analysis of Neosubstrate Degradation
Cell Culture and Treatment:
Culture a relevant human cell line (e.g., multiple myeloma cell line MM.1S for IKZF1 degradation) in appropriate media.
Seed cells in multi-well plates and allow them to adhere overnight.
Treat the cells with a range of concentrations of the 3-chlorophenyl glutarimide derivative for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Clarify the lysates by centrifugation and collect the supernatant.
Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with a primary antibody specific for the neosubstrate of interest (e.g., anti-IKZF1) overnight at 4°C.
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Analysis:
Quantify the band intensities using densitometry software.
Normalize the neosubstrate band intensity to the loading control.
Calculate the percentage of protein degradation relative to the vehicle control.
Plot the percentage of degradation against the logarithm of the compound concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum percentage of degradation).
In Vitro Ubiquitination
To provide direct evidence that the 3-chlorophenyl glutarimide derivative promotes the ubiquitination of a neosubstrate by the CRL4-CRBN complex, an in vitro ubiquitination assay is performed.
Protocol: In Vitro Ubiquitination Assay
Reagents and Materials:
Recombinant human E1 activating enzyme (e.g., UBE1)
Recombinant human E2 conjugating enzyme (e.g., UBCH5a)
Recombinant human CRL4-CRBN complex
Recombinant human ubiquitin
Recombinant neosubstrate protein (e.g., IKZF1)
ATP
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
3-chlorophenyl glutarimide derivative
Procedure:
Set up the ubiquitination reactions in microcentrifuge tubes on ice.
To each tube, add the E1 enzyme, E2 enzyme, CRL4-CRBN complex, ubiquitin, and the neosubstrate protein.
Add the 3-chlorophenyl glutarimide derivative at various concentrations. Include a vehicle control and a no-E3 ligase control.
Initiate the reaction by adding ATP.
Incubate the reactions at 37°C for 1-2 hours.
Stop the reactions by adding SDS-PAGE loading buffer and boiling.
Analyze the reaction products by Western blotting using an antibody against the neosubstrate. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated neosubstrate should be observed in the presence of the active compound.
Figure 3: Workflow for an in vitro ubiquitination assay.
Synthesis of 3-(4-Chlorophenyl) Glutarimide
The synthesis of 3-(4-chlorophenyl) glutarimide can be achieved through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.
Synthetic Scheme:
Claisen-Schmidt Condensation: 4-Chlorobenzaldehyde is reacted with a malonic ester (e.g., diethyl malonate) in the presence of a base such as piperidine or sodium ethoxide to yield the corresponding ylidene.
Michael Addition: The resulting ylidene undergoes a Michael addition with a second equivalent of malonic ester.
Hydrolysis and Decarboxylation: The tetra-ester intermediate is hydrolyzed with a strong acid (e.g., HCl) and heated to induce decarboxylation, yielding 3-(4-chlorophenyl)glutaric acid.
Cyclization to Glutarimide: The glutaric acid is then treated with urea or another source of ammonia at high temperature to effect cyclization to the desired 3-(4-chlorophenyl) glutarimide.
Conclusion and Future Directions
The 3-chlorophenyl glutarimide scaffold represents a promising starting point for the development of novel targeted protein degraders. The core mechanism of action, centered on the hijacking of the CRL4-CRBN E3 ubiquitin ligase, offers a powerful means to eliminate disease-driving proteins. A thorough understanding of the structure-activity relationships governing CRBN binding and neosubstrate recruitment is paramount for the rational design of next-generation molecular glues with improved potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these compounds, from initial target engagement to cellular degradation and direct biochemical validation. Future research in this area will likely focus on elucidating the specific neosubstrate profiles of 3-chlorophenyl glutarimide derivatives and leveraging this understanding to develop highly selective degraders for a range of therapeutic indications.
References
Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11204098/]
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019010/]
Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design. Chemical Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9398864/]
Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. LifeSensors. [URL: https://www.lifesensors.
Discovery of electrophilic degraders that exploit SNAr chemistry. Nature Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9881720/]
Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. Journal of Chemical Information and Modeling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10226402/]
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules. [URL: https://www.mdpi.com/1420-3049/23/5/1184]
Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9588279/]
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23779132/]
Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38170610/]
Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. ResearchGate. [URL: https://www.researchgate.
Structure of thalidomide-based glue degraders. Thalidomide is composed of glutarimide and phthalimide. Thalidomide, lenalidomide, and pomalidomide are collectively referred to as IMiDs. All thalidomidebased glue degraders targeting CRBN are collectively referred to as CELMoDs. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-thalidomide-based-glue-degraders-Thalidomide-is-composed-of-glutarimide_fig2_361811802]
The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. RSC Chemical Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/35990977/]
Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01872]
Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [URL: https://arxiv.org/abs/2305.18721]
Rational Design of Molecular Glues: Breakthroughs and Perspectives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b77f981a415a72138a0860]
Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Chemical Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/40523848/]
Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7012920/]
Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.929832/full]
Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/23/23/15124]
Towards Pharmaceutical Protein Stabilization: Thermodynamic and Kinetic Property Database Generation. University of Pittsburgh. [URL: https://dscholarship.pitt.edu/45281/]
Biological Activity and Applications of Natural Compounds. MDPI. [URL: https://www.mdpi.com/books/reprint/2132]
Chemical Safety Data Sheet MSDS / SDS - 3-(4-CHLOROPHENYL) GLUTARIMIDE. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_84803-46-3.htm]
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Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/36476642/]
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38808169/]
Rational Design of Molecular Glues: Breakthroughs and Perspectives. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b77f981a415a72138a0860]
An In-depth Technical Guide to the Binding Affinity of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione to Cereblon
Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The interaction between small molecules and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between small molecules and Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a cornerstone of modern targeted protein degradation strategies. Compounds that bind to CRBN can act as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates. This guide provides a comprehensive technical overview of the principles and methodologies for quantifying the binding affinity of a novel compound, 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, to CRBN. By detailing field-proven biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) assays, this document serves as a practical resource for researchers aiming to characterize novel CRBN-binding molecules. Each section is designed to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Introduction: Cereblon and the Dawn of Molecular Glues
Cereblon (CRBN) is a pivotal protein in cellular homeostasis, functioning as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[1][2][3] This complex targets specific proteins for ubiquitination, marking them for degradation by the proteasome.[4][5] The therapeutic potential of CRBN was unveiled through studies of immunomodulatory drugs (IMiDs), such as thalidomide and its analogs.[6][7] These small molecules bind directly to CRBN, altering its substrate specificity and inducing the degradation of proteins not normally targeted by the native CRL4-CRBN complex, such as the transcription factors IKZF1 and IKZF3.[1][8] This "molecular glue" mechanism has revolutionized drug development, opening the door for therapies that eliminate disease-causing proteins rather than merely inhibiting them.[8][9]
The compound 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione belongs to the glutarimide chemical class, structurally similar to the core of thalidomide, suggesting its potential as a CRBN binder.[6][10] Accurately quantifying its binding affinity to CRBN is the critical first step in evaluating its potential as a novel molecular glue or as a component of a Proteolysis Targeting Chimera (PROTAC).[1][4] This guide provides the technical framework to achieve this.
The CRL4-CRBN E3 Ligase Machinery
The CRL4-CRBN complex is a multi-protein machine. Cullin 4 (CUL4A/B) acts as a scaffold, RBX1 is a RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2), and DDB1 serves as an adaptor linking CRBN to the complex.[2] Small molecules like 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione are hypothesized to bind within a specific pocket on CRBN, creating a new interface for the recruitment of "neo-substrate" proteins, leading to their ubiquitination and degradation.[6][11]
Caption: Mechanism of CRBN-mediated targeted protein degradation.
Methodologies for Quantifying Binding Affinity
The accurate determination of binding affinity requires robust and validated biophysical methods. It is best practice to use orthogonal techniques—methods that rely on different physical principles—to confirm the results. This section details three gold-standard assays for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful label-free technique that directly measures the heat changes associated with a binding event.[12][13] This allows for a complete thermodynamic characterization of the interaction, yielding the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[14][15]
Causality & Expertise: The primary advantage of ITC is that it measures the intrinsic binding in solution without requiring modification or immobilization of the interactants, providing a true representation of the binding thermodynamics.[12][13] The heat change is a universal property of binding events, making the technique broadly applicable.
Sample Preparation (Self-Validation):
Express and purify recombinant human CRBN (often as a complex with DDB1 for stability).
Perform extensive dialysis of the CRBN protein against the final assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects, which can create erroneous heat signals.[14][16]
Prepare a concentrated stock of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione in 100% DMSO. Dilute the compound into the exact same dialysis buffer used for the protein. The final DMSO concentration must be identical in both the protein solution (in the cell) and the ligand solution (in the syringe) to cancel out heats of dilution.[16] A final DMSO concentration of 1-5% is generally well-tolerated.
Accurately determine the concentration of both protein and ligand using reliable methods (e.g., A280 for protein, validated standard curve for the compound).
Experimental Setup:
The concentration of CRBN in the sample cell is dictated by the "c-window," a critical parameter for obtaining a suitable binding isotherm. The 'c' value is calculated as c = n[M]T/KD, where [M]T is the macromolecule concentration.[16] An optimal range is 5 < c < 500.[16][17] For an expected Kd in the low micromolar range, a starting CRBN concentration of 10-20 µM is appropriate.
The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell to ensure saturation is reached.[14][18]
Data Acquisition:
Equilibrate the instrument at the desired temperature (e.g., 25°C).
Perform a series of small, timed injections (e.g., 2 µL) of the ligand solution into the protein-containing sample cell.
Record the heat change after each injection until the binding sites are saturated, indicated by the return of the injection heat to the baseline heat of dilution.
Data Analysis:
Integrate the area under each injection peak to determine the heat change.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using software like Origin to determine Kd, n, and ΔH.[19]
SPR is a label-free optical technique that measures molecular interactions in real-time.[20][21] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) is calculated.[22]
Causality & Expertise: SPR excels at detecting transient or weak interactions and provides invaluable kinetic information that is not available from equilibrium-based methods like ITC. For small molecule-protein interactions, immobilizing the larger protein (CRBN) and flowing the small molecule (the analyte) over the surface is the standard and most effective approach.[20][21][23]
Chip Preparation and Immobilization (Self-Validation):
Select a suitable sensor chip (e.g., a CM5 dextran chip for amine coupling).
Activate the surface using a standard mixture of EDC/NHS.
Immobilize purified CRBN onto the chip surface via amine coupling to a target density. A high surface density is often needed for small molecule analysis to achieve a sufficient signal.[23]
Deactivate any remaining active esters with ethanolamine.
A reference flow cell should be prepared in the same way but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
Experimental Setup:
Prepare a dilution series of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). The buffer must be consistent throughout the experiment.
The concentration range should span at least 10-fold below and 10-fold above the expected Kd.[22] A concentration series from 0.1 to 100 µM is a common starting point.
Data Acquisition:
Inject the different concentrations of the compound over the CRBN and reference flow cells at a constant flow rate.
Monitor the change in response units (RU) over time. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).
A regeneration step (e.g., a short pulse of high or low pH solution) may be needed between cycles to remove any remaining bound compound.
Data Analysis:
Subtract the reference cell signal from the active cell signal for each injection to get the specific binding sensorgram.
Perform a global fit of the sensorgrams from all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.[24]
Calculate the equilibrium dissociation constant: Kd = kd/ka. Alternatively, for fast interactions, a steady-state analysis can be performed by plotting the response at equilibrium against the compound concentration.[25]
Caption: Fluorescence Polarization (FP) Competitive Assay Principle and Workflow.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized for clear comparison and validation.
Lower Ki indicates higher binding affinity in a competitive format.
Authoritative Grounding: It is crucial to recognize that the absolute values obtained from different techniques may vary slightly due to differing experimental principles (e.g., solution-based vs. surface-based). However, the rank order of affinity for a series of compounds should remain consistent. Corroboration across at least two orthogonal methods provides high confidence in the determined binding affinity.
Conclusion
Determining the binding affinity of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione to Cereblon is a foundational step in its development as a potential therapeutic agent. By employing rigorous, self-validating biophysical techniques such as ITC, SPR, and FP, researchers can gain a comprehensive understanding of the molecular interaction. This guide provides the necessary technical framework, from experimental design to data interpretation, empowering drug development professionals to accurately characterize this and other novel CRBN binders, paving the way for the next generation of targeted protein degraders.
References
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.[Link]
Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... ResearchGate.[Link]
Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.[Link]
Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. Reichert Technologies.[Link]
Biacore SPR for small-molecule discovery. Cytiva.[Link]
(PDF) IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. ResearchGate.[Link]
Selective degradation-inducing probes for studying cereblon (CRBN) biology. National Center for Biotechnology Information.[Link]
Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. National Center for Biotechnology Information.[Link]
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres.[Link]
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.[Link]
Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. National Center for Biotechnology Information.[Link]
Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.[Link]
Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation. National Center for Biotechnology Information.[Link]
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Royal Society of Chemistry.[Link]
A beginner’s guide to surface plasmon resonance. Portland Press.[Link]
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io.[Link]
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate.[Link]
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.[Link]
Tips for Users Series - #6 - Data Analysis Part 2 - Surface Plasmon Resonance. Reichert Technologies.[Link]
The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. National Center for Biotechnology Information.[Link]
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. National Center for Biotechnology Information.[Link]
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Royal Society of Chemistry.[Link]
Methods for measuring small molecule affinity to cereblon.
Two- and three-dimensional structures of CRBN. ResearchGate.[Link]
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. National Center for Biotechnology Information.[Link]
Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb. National Center for Biotechnology Information.[Link]
The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. PubMed.[Link]
Establishing and optimizing a fluorescence polarization assay. Molecular Devices.[Link]
Structures of cereblon (CRBN)-DDB1-E3 ligase complex. ResearchGate.[Link]
Ki, IC50, & the Cheng-Prusoff equation. YouTube.[Link]
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech.[Link]
Determination of dissociation constant (KD) via isothermal titration. ResearchGate.[Link]
Reinstating targeted protein degradation with DCAF1 PROTACs in CRBN PROTAC resistant settings. bioRxiv.[Link]
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. National Center for Biotechnology Information.[Link]
Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments.[Link]
Surface Plasmon Resonance and the ProteOn XPR36 System. Bio-Rad.[Link]
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ACS Publications.[Link]
Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. National Center for Biotechnology Information.[Link]
CRBN binding and E3 inhibition by thalidomide derivatives. ResearchGate.[Link]
The Role of 4-Methyl Substitution in Piperidine-2,6-dione Stability
The piperidine-2,6-dione (glutarimide) scaffold is the pharmacophoric core of Immunomodulatory Imide Drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, as well as the E3 ligase-recruiting moiety in many PROT...
Author: BenchChem Technical Support Team. Date: February 2026
The piperidine-2,6-dione (glutarimide) scaffold is the pharmacophoric core of Immunomodulatory Imide Drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, as well as the E3 ligase-recruiting moiety in many PROTACs. Its clinical utility is often compromised by two primary instability vectors: hydrolytic ring-opening (chemical instability) and metabolic oxidation (enzymatic instability).
This technical guide details how 4-methyl substitution serves as a dual-action stabilizing strategy, leveraging steric and conformational effects to extend half-life and bioavailability.
Executive Summary
The piperidine-2,6-dione ring is inherently labile. Under physiological conditions (pH 7.4), it undergoes base-catalyzed hydrolysis to form glutaramic acid derivatives, losing biological activity. Furthermore, the glutarimide ring is a substrate for Cytochrome P450 enzymes (CYP2C19, CYP3A4), leading to hydroxylation and subsequent clearance.
4-Methyl substitution addresses these vulnerabilities through two mechanisms:
Conformational Locking (Hydrolytic Stability): The methyl group at C4 biases the ring pucker, increasing the activation energy for the tetrahedral intermediate required for ring opening (Thorpe-Ingold/Gem-Dialkyl effect analog).
Metabolic Blocking (Enzymatic Stability): It sterically and chemically occludes the C4 position, a common "soft spot" for oxidative metabolism, thereby prolonging systemic exposure.
Mechanistic Analysis
Hydrolytic Instability & Steric Shielding
The glutarimide ring opens via nucleophilic attack by water/hydroxide on the imide carbonyls (C2 or C6).
Unsubstituted Mechanism: The ring adopts a flexible half-chair or envelope conformation. The carbonyl carbons are exposed, allowing facile attack perpendicular to the ring plane.
4-Methyl Stabilization: Introducing a methyl group at C4 (distal to the nitrogen) forces the ring into a more rigid chair-like conformation to minimize 1,3-diaxial interactions. This "puckered" state sterically hinders the approach of the nucleophile to the carbonyl carbons. Additionally, the substituent favors the ring-closed form thermodynamically over the open-chain amide-acid product (the Thorpe-Ingold Effect ).
Metabolic Blocking
CYP450 enzymes typically hydroxylate accessible methylene carbons. In glutarimides, C3, C4, and C5 are potential sites.
C3: Often substituted (e.g., the phthalimide attachment point), blocking oxidation but introducing chirality/racemization issues.
C4/C5: In unsubstituted glutarimides, these are prime sites for hydroxylation (forming 4-hydroxy or 5-hydroxy metabolites), leading to rapid renal clearance.
4-Methyl Effect: A methyl group at C4 replaces a C-H bond with a C-C bond, removing a site of abstraction. It also creates local steric bulk that prevents the heme iron of CYP enzymes from accessing the adjacent C5 protons, effectively shielding the entire "bottom" of the ring.
Visualization of Stabilization Mechanisms
Caption: Mechanistic comparison of unsubstituted vs. 4-methyl substituted glutarimide degradation pathways.
Experimental Protocols
Synthesis of 4-Methylpiperidine-2,6-dione
This protocol uses a Michael addition followed by cyclization, a robust method for creating substituted glutarimides.
, dissolve methyl acetate (1.2 eq) in anhydrous THF. Cool to -78°C.[1]
Deprotonation: Add KOtBu (1.5 eq) slowly. Stir for 30 min to generate the enolate.
Michael Addition: Add the acrylamide derivative (1.0 eq) dropwise. The enolate attacks the
-carbon of the acrylamide.
Cyclization: Allow the reaction to warm to 0°C. The intermediate amide anion attacks the ester carbonyl, closing the ring.
Quench & Isolation: Quench with 1N HCl. Extract with EtOAc. The 4-methylpiperidine-2,6-dione precipitates or is purified via silica gel chromatography (Hexane:EtOAc).
Hydrolytic Stability Assay (Buffer)
Objective: Determine
in physiological conditions.
Preparation: Prepare 10 mM stock of the compound in DMSO.
Incubation: Dilute to 10
M in PBS (pH 7.4) and incubate at 37°C.
Sampling: Aliquot samples at t = 0, 1, 2, 4, 8, 12, 24, 48 hours.
Analysis: Quench with cold acetonitrile containing internal standard. Analyze via LC-MS/MS (C18 column, Water/Acetonitrile gradient).
Calculation: Plot
vs. time. The slope gives .
Microsomal Metabolic Stability
Objective: Assess resistance to CYP-mediated oxidation.
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Reaction: Pre-incubate compound (1
M) with microsomes in phosphate buffer (pH 7.4) for 5 min at 37°C.
Initiation: Add NADPH-regenerating system (1 mM NADPH final).
Timepoints: 0, 5, 15, 30, 60 min.
Control: Run parallel incubation without NADPH (to rule out chemical instability) and with a positive control (e.g., Verapamil).
Readout: Monitor disappearance of parent and appearance of +16 Da peaks (hydroxylated metabolites) via LC-MS.
Comparative Data Summary
The following table illustrates the expected stability improvements based on structural analogs and kinetic isotope effect studies.
Technical Guide: Structure-Activity Relationship (SAR) of 3-Chlorophenyl Analogs in Immunomodulation
This guide serves as a technical deep-dive into the Structure-Activity Relationship (SAR) of 3-chlorophenyl analogs, specifically within the context of immunomodulation. It synthesizes current research on S1P1 agonists,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical deep-dive into the Structure-Activity Relationship (SAR) of 3-chlorophenyl analogs, specifically within the context of immunomodulation. It synthesizes current research on S1P1 agonists, MAPK inhibitors, and novel spiroisoxazoline derivatives to provide actionable insights for drug design.
Executive Summary: The "Magic Chloro" in Immunotherapy
The 3-chlorophenyl moiety represents a privileged substructure in medicinal chemistry, particularly for immunomodulatory agents. Unlike its 4-substituted (para) counterparts, the 3-substituted (meta) chlorine atom offers a unique balance of physicochemical properties:
Metabolic Blockade: It hinders metabolic oxidation at the vulnerable phenyl ring positions without the steric penalty often associated with para-substitution.
Lipophilicity Modulation: It increases
values, facilitating membrane permeability essential for intracellular targets like p38 MAPK and nuclear receptors.
Sigma-Hole Interactions: The chlorine atom can participate in halogen bonding with backbone carbonyls in receptor binding pockets, a feature often critical for high-affinity binding in S1P1 receptors and kinase domains.
Mechanistic Targets & SAR Analysis
Target Class A: S1P1 Receptor Agonists
Sphingosine-1-phosphate receptor 1 (S1P1) agonists are critical for sequestering lymphocytes in lymph nodes, thereby dampening autoimmune responses.
Binding Pocket Fit: The S1P1 receptor possesses a hydrophobic pocket that accommodates the lipophilic tail of the endogenous ligand. Replacing the alkyl chain with a 3-chlorophenyl group mimics this hydrophobicity while providing a rigid scaffold.
Selectivity: SAR studies indicate that meta-substitution (3-Cl) often improves selectivity for S1P1 over S1P3 (associated with bradycardia) compared to unsubstituted or para-substituted analogs. The 3-position directs the phenyl ring into a specific sub-pocket that tolerates the halogen's volume.
Target Class B: p38 MAPK and NF-κB Inhibitors
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokines (TNF-α, IL-6).
Case Study:JR-9 , a (3-chlorophenyl)-2-spiroisoxazoline derivative.
SAR Insight:
Potency: In comparative studies against Arteannuin-B, the 3-chlorophenyl derivative (JR-9) demonstrated superior inhibition of NO, TNF-α, and IL-6.
Mechanism: The 3-chlorophenyl group likely stabilizes the molecule within the ATP-binding pocket of the kinase or an allosteric site on the NF-κB complex, facilitating a tighter binding mode via hydrophobic interactions and halogen bonding.
Toxicity: Unlike some 4-chlorophenyl analogs which can be hepatotoxic due to quinone imine formation, the 3-chlorophenyl derivatives in this series showed minimal cytotoxicity (
cell viability).
Target Class C: Pyrrolidine-2,5-dione Derivatives
These compounds exhibit dual anticonvulsant and immunomodulatory (analgesic/neuroinflammation) activity.
SAR Comparison:
3-Cl vs. 2-Cl: Research indicates that 3-chlorophenyl substitution often yields a more favorable Protective Index (PI) compared to 2-chlorophenyl analogs. The 2-position (ortho) can introduce steric clash that destabilizes the binding conformation, whereas the 3-position maintains planarity or optimal twist angles for receptor engagement.
Visualizing the SAR Logic
The following diagram illustrates the decision-making process and mechanistic impact of selecting a 3-chlorophenyl substituent.
Caption: Decision tree for phenyl ring substitution highlighting the mechanistic advantages of the 3-chlorophenyl moiety in S1P1 and MAPK targeting.
Quantitative Data Summary
The following table summarizes key comparative data between 3-chlorophenyl analogs and their parent or reference compounds.
Compound Class
Specific Analog
Target
Activity (IC50 / Inhibition)
Key Outcome
Ref
Spiroisoxazoline
JR-9 (3-Cl)
NF-κB / MAPK
TNF-α Inhibition: 81.58% (at 10 µM)
Superior to Arteannuin-B (72.18%)
[1]
Spiroisoxazoline
JR-9 (3-Cl)
NF-κB / MAPK
IL-6 Inhibition: 83.34% (at 10 µM)
Superior to Dexamethasone (54.56%)
[1]
Pyrrolidine-2,5-dione
Compound 4 (3-Cl)
Neuroinflammation
ED50 (MES test): 68.3 mg/kg
High Protective Index vs Valproate
[2]
3-Arylpropionic Acid
Generic 3-Cl Analog
S1P1 Receptor
High Affinity ( nM)
Improved metabolic half-life vs unsubstituted
[3]
Experimental Protocols
Protocol: In Vitro Immunomodulation Assay (LPS-Induced)
Purpose: To validate the anti-inflammatory efficacy of a 3-chlorophenyl analog (e.g., JR-9) by measuring cytokine suppression.[2]
Test Compound (3-chlorophenyl analog) dissolved in DMSO.
Workflow:
Seeding: Plate RAW 264.7 cells at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
Pre-treatment: Treat cells with the Test Compound at graded concentrations (e.g., 1, 5, 10, 20 µM) for 2 hours prior to stimulation. Include a Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone).
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control. Incubate for 18–24 hours .
Supernatant Collection: Centrifuge plates at 1000 x g for 5 mins. Collect cell-free supernatant.
Quantification: Analyze supernatants using sandwich ELISA specific for TNF-α and IL-6 according to manufacturer instructions.
Viability Check: Perform an MTT assay on the remaining cell monolayer to ensure cytokine reduction is not due to cytotoxicity. Target viability: >90%.
Protocol: S1P1 Agonist Screening (GTPγS Binding)
Purpose: To determine if the 3-chlorophenyl analog acts as a functional agonist at the S1P1 receptor.
Workflow:
Membrane Prep: Use CHO or HEK293 cells overexpressing human S1P1 receptor. Harvest membranes.
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 0.1% fatty-acid-free BSA, 10 µM GDP.
Incubation: Mix membrane protein (5–10 µg) with
(0.1 nM) and the Test Compound (10-point dose-response).
Reaction: Incubate for 30–60 minutes at 30°C.
Termination: Filter through GF/B filters using a cell harvester. Wash with ice-cold buffer.
Counting: Measure bound radioactivity via liquid scintillation counting.
Analysis: Plot sigmoidal dose-response curves to calculate
and .
Synthesis Pathway Visualization
The synthesis of 3-chlorophenyl spiroisoxazoline derivatives typically involves a 1,3-dipolar cycloaddition.
Caption: Synthesis of immunomodulatory spiroisoxazoline via cycloaddition of 3-chlorobenzaldehyde oxime.
References
Rasool, J. U., et al. (2022). Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice. Molecules, 27(22), 8068.[2] Link
Kamiński, K., et al. (2015). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.[3] Molecules, 20(3). Link
Hale, J. J., et al. (2004). Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1) with high selectivity against all other known S1P receptor subtypes.[1] Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505. Link
Hernández-Vázquez, E., et al. (2025).[4] Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.[5] Biomedicines, 13(8), 2003. Link
Thermodynamic properties of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
An In-depth Technical Guide to the Thermodynamic Properties of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione Abstract This technical guide outlines a comprehensive framework for the synthesis and detailed thermodynamic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermodynamic Properties of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Abstract
This technical guide outlines a comprehensive framework for the synthesis and detailed thermodynamic characterization of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, a novel compound of interest for pharmaceutical research. Given the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological whitepaper. It provides field-proven, step-by-step protocols for synthesis, purification, and the subsequent determination of critical thermodynamic properties including melting point, enthalpy of fusion, thermal stability, and solubility. The methodologies detailed herein, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are presented with an emphasis on the causal reasoning behind experimental parameters, ensuring a robust and self-validating approach for researchers in drug development.
Introduction and Significance
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals due to its favorable pharmacokinetic properties.[1] Specifically, the 2,6-dione substitution pattern (a glutarimide ring) is a well-known pharmacophore, suggesting that 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione may possess significant biological activity, potentially as a central nervous system (CNS) agent.
The thermodynamic properties of an active pharmaceutical ingredient (API) are critical determinants of its viability as a drug candidate. These properties govern its stability, bioavailability, and manufacturability. Understanding the melting point, thermal decomposition profile, and solubility is paramount for developing a stable dosage form and ensuring a reliable shelf-life.[2] This guide provides the necessary theoretical grounding and practical protocols to fully characterize this novel compound.
Proposed Synthesis and Purification
A robust synthesis is the prerequisite for accurate thermodynamic analysis. Purity is not merely a goal but a necessity, as impurities can significantly depress melting points and alter solubility profiles. A plausible synthetic route is proposed below, based on established methods for piperidone construction.[3]
Proposed Synthetic Pathway
The synthesis can be envisioned through a multi-step process culminating in a Dieckmann condensation or a similar intramolecular cyclization to form the piperidine-2,6-dione ring.
Caption: Proposed synthetic workflow for the target compound.
Purification Protocol: Recrystallization
The final and most critical step before analysis is purification. Recrystallization is the gold standard for achieving high-purity crystalline solids.
Solvent Screening: Test the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.
Dissolution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent to create a saturated solution.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
Drying: Dry the purified crystals under vacuum to a constant weight. The purity should be assessed (>99.5%) via HPLC before proceeding.
Thermal Analysis
Thermal analysis techniques are indispensable for characterizing the solid-state properties of a pharmaceutical compound.[4]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is the primary tool for determining melting point, heat of fusion, and for screening for polymorphism—the ability of a substance to exist in different crystalline forms.[2][5]
Caption: Experimental workflow for DSC analysis.
Sample Mass (3-5 mg): This mass is sufficient to produce a clear thermal signal without causing significant thermal lag within the sample, which can broaden peaks.
Hermetic Sealing: This prevents any mass loss due to sublimation or volatilization during the heating process, which is crucial for accurate enthalpy measurements.
Heating Rate (10°C/min): This rate offers a good compromise between resolution and analysis time. A slower rate (e.g., 2°C/min) may be used to resolve complex thermal events, such as closely spaced polymorph melts.
Nitrogen Purge: An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
All quantitative thermal data should be summarized in a clear, structured table.
Parameter
Symbol
Expected Value Range
Description
Melting Point (Onset)
Tm
150 - 220 °C
The temperature at which melting begins. A sharp peak indicates high purity.
Enthalpy of Fusion
ΔHfus
20 - 40 kJ/mol
The energy required to melt the solid; related to the strength of the crystal lattice.
Glass Transition
Tg
N/A (if crystalline)
An amorphous sample would show a step-change in the heat capacity.
Polymorphic Transitions
Ttrans
Event-dependent
May appear as solid-solid transitions (endothermic or exothermic) before the final melt.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the thermal stability and decomposition temperature of a compound.[6]
Caption: Experimental workflow for TGA analysis.
Sample Mass (5-10 mg): A slightly larger mass than in DSC is used to ensure that mass loss events are clearly detectable by the microbalance.
Pan Type (Ceramic/Platinum): These materials are inert at high temperatures and will not react with the sample or its decomposition products.
Heating Rate (10°C/min): A standard rate for screening thermal stability.
Parameter
Symbol
Expected Value Range
Description
Onset of Decomposition
Td
> 200 °C
The temperature at which significant mass loss begins. A higher Td indicates greater thermal stability.
Residual Mass
% Residue
< 5%
The percentage of mass remaining at the end of the experiment, indicating if decomposition was complete.
Solubility Determination
Solubility is a critical thermodynamic parameter that directly influences a drug's absorption and bioavailability. A systematic approach should be used to determine solubility in pharmaceutically relevant media.[7][8][9]
Equilibrium Solubility Method (Shake-Flask)
The shake-flask method is a reliable technique for determining equilibrium solubility.
Caption: Workflow for equilibrium solubility determination.
Excess Solid: The presence of undissolved solid at the end of the experiment is the only visual confirmation that an equilibrium saturation has been achieved.
Constant Temperature: Solubility is highly temperature-dependent. Using a temperature-controlled shaker or water bath is essential for reproducibility.
Equilibration Time (24-48 hours): This duration is typically sufficient for most small molecules to reach equilibrium. The time may need to be extended for compounds that dissolve very slowly.
Filtration: A syringe filter is used to remove all undissolved solid particles, ensuring that only the dissolved compound is analyzed.
HPLC Quantification: High-Performance Liquid Chromatography provides a sensitive and accurate method for determining the concentration of the dissolved API.
Solvent System
Temperature (°C)
Solubility (mg/mL)
pH (if applicable)
Purified Water
25
~7
0.1 M HCl
25
1.2
pH 4.5 Acetate Buffer
25
4.5
pH 6.8 Phosphate Buffer
25
6.8
Ethanol
25
N/A
Propylene Glycol
25
N/A
Conclusion
The thermodynamic and physicochemical properties of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione are essential for its progression through the drug development pipeline. This guide provides a comprehensive and scientifically grounded set of protocols for the synthesis, purification, and characterization of this novel compound. By employing the detailed methodologies for DSC, TGA, and solubility determination, researchers can generate the critical data needed to assess its stability, formulate it effectively, and ultimately evaluate its potential as a therapeutic agent. The emphasis on procedural justification and robust experimental design ensures that the data obtained will be reliable, reproducible, and fit for purpose in a regulated research environment.
References
Vertex AI Search. (n.d.). DETERMINATION OF SOLUBILITY CLASS. Retrieved February 14, 2026.
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 14, 2026, from [Link]
StudyLib. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 14, 2026, from [Link]
University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved February 14, 2026, from [Link]
YouTube. (2021). Solubility Tests for Organic Compounds. Retrieved February 14, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Retrieved February 14, 2026, from [Link]
LookChem. (n.d.). Cas 13458-54-3, 4-(3-chlorophenyl)-4-hydroxy-1-methylpiperidine. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). The thermal gravimetric analysis (TGA) and derivative thermal.... Retrieved February 14, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Crystal structures of three 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. Retrieved February 14, 2026, from [Link]
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved February 14, 2026, from [Link]
DTIC. (1992). Piperidine Synthesis. Retrieved February 14, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved February 14, 2026, from [Link]
Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1. Retrieved February 14, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies. Retrieved February 14, 2026, from [Link]
Unveiling Therapeutic Avenues: A Technical Guide to Identifying and Validating Targets of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The emergence of targeted protein degradation (TPD) as a therapeutic modality has opened new frontiers in drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of targeted protein degradation (TPD) as a therapeutic modality has opened new frontiers in drug discovery, enabling the targeting of proteins previously considered "undruggable".[1][2] Within this landscape, "molecular glues" have garnered significant attention. These small molecules induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the latter's ubiquitination and subsequent proteasomal degradation.[3][4] 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, a member of the glutarimide chemical class, is structurally related to immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which are archetypal molecular glues that hijack the E3 ligase Cereblon (CRBN).[4][5] The therapeutic potential of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is therefore intrinsically linked to the specific proteins—termed "neosubstrates"—it recruits to CRBN for degradation. This technical guide provides a comprehensive, field-proven framework for the identification and validation of these potential therapeutic targets. We will detail the core mechanism of action, a proposed synthetic route for the compound, and a multi-pronged experimental workflow, empowering researchers to unlock the therapeutic promise of this and other novel molecular glues.
The Core Mechanism: Hijacking the CRL4^CRBN E3 Ligase Complex
The cornerstone of the therapeutic action of glutarimide-based molecular glues is the hijacking of the Cullin-RING E3 ubiquitin ligase complex, specifically the CRL4^CRBN complex.[5] This complex, composed of Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN), is a key component of the cellular machinery for protein homeostasis.[6] In its native state, CRBN recognizes and binds to specific endogenous proteins, marking them for degradation.
Molecular glues like 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione bind to a specific pocket on CRBN, allosterically modifying its substrate-binding surface.[6] This creates a novel interface that can now recognize and bind proteins that are not endogenous substrates of CRBN.[4] This induced proximity between the neosubstrate and the E3 ligase complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the neosubstrate.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The identity of these neosubstrates dictates the pharmacological effects and therapeutic potential of the molecular glue.
Figure 1: Mechanism of action of a molecular glue.
Synthesis of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
While a specific, published synthetic route for 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione may be proprietary, a plausible approach can be derived from established methods for the synthesis of related piperidine-2,6-diones. A potential synthetic pathway is outlined below, based on the Mannich reaction.[8]
Proposed Synthetic Scheme:
A one-pot condensation reaction involving ethyl methyl ketone, 3-chlorobenzaldehyde, and ammonium acetate can be employed to construct the 4-phenyl-4-methyl-piperidin-2-one core. Subsequent oxidation would yield the desired 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione.
Step-by-step Protocol:
Reaction Setup: To a round-bottom flask, add ethyl methyl ketone (1.2 equivalents), 3-chlorobenzaldehyde (1 equivalent), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol.
Condensation: Stir the mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: After completion, cool the reaction mixture and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the intermediate 4-(3-chlorophenyl)-4-methyl-3-phenylpiperidin-2-one.
Oxidation: The intermediate piperidin-2-one can be oxidized to the desired dione using a suitable oxidizing agent, such as chromium trioxide in acetic acid or ruthenium tetroxide. Careful optimization of reaction conditions is necessary to avoid over-oxidation.
Final Purification: The final product, 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, can be purified by recrystallization or column chromatography.
Note: This is a proposed synthesis and may require optimization. Appropriate safety precautions should be taken when handling all chemicals.
A Comprehensive Workflow for Neosubstrate Identification and Validation
Identifying the specific proteins targeted for degradation by 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is paramount to understanding its therapeutic potential. The following experimental workflow provides a robust strategy for the discovery and validation of its neosubstrates.
Figure 2: Workflow for neosubstrate identification and validation.
Global Proteomics for Neosubstrate Discovery: Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)
The initial discovery phase aims to identify proteins that interact with the CRL4^CRBN complex in a compound-dependent manner. Co-IP-MS is a powerful technique for this purpose.[9][10]
Step-by-step Protocol:
Cell Culture and Treatment:
Select a cell line relevant to the potential therapeutic area (e.g., multiple myeloma cell lines like MM.1S or HEK293T for general screening).
Culture cells to ~80% confluency.
Treat cells with 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione at various concentrations and time points (e.g., 1-10 µM for 4-24 hours). Include a DMSO-treated control.
Cell Lysis:
Harvest and wash cells with ice-cold PBS.
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
Incubate on ice for 30 minutes with periodic vortexing.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Immunoprecipitation:
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
Incubate the pre-cleared lysate with an anti-CRBN antibody overnight at 4°C with gentle rotation.
Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
Washing and Elution:
Wash the beads 3-5 times with lysis buffer to remove non-specific binders.
Elute the protein complexes from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
Sample Preparation for Mass Spectrometry:
Neutralize the eluate if using a low-pH buffer.
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
Desalt the resulting peptides using C18 spin columns.
LC-MS/MS Analysis and Data Interpretation:
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Use a label-free quantification or tandem mass tag (TMT) approach to compare protein abundance between the compound-treated and DMSO control samples.
Proteins that are significantly enriched in the compound-treated Co-IP sample are considered potential neosubstrates.
Validation of Candidate Neosubstrates
Following the identification of candidate neosubstrates from the proteomics screen, it is crucial to validate these findings using orthogonal assays.
The HiBiT system is a highly sensitive bioluminescent reporter technology that allows for the quantitative measurement of protein abundance in live cells.[11][12][13] By using CRISPR-Cas9 to knock-in the small 11-amino-acid HiBiT tag at the endogenous locus of a candidate protein, its degradation can be monitored in a physiologically relevant context.[11][14]
Step-by-step Protocol:
Design and Generation of CRISPR-HiBiT Knock-in Cells:
Design a guide RNA (gRNA) targeting the C- or N-terminus of the candidate gene.
Design a donor DNA template containing the HiBiT tag sequence flanked by homology arms corresponding to the genomic sequence surrounding the insertion site.
Co-transfect the gRNA, Cas9 nuclease, and donor template into the chosen cell line.
Select for successfully edited cells (e.g., via antibiotic resistance or FACS).
HiBiT Lytic Detection Assay:
Plate the CRISPR-HiBiT knock-in cells in a 96-well plate.
Treat the cells with a serial dilution of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione for a defined period (e.g., 24 hours).
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and luciferase substrate.
Measure luminescence using a plate reader. A decrease in luminescence indicates degradation of the HiBiT-tagged protein.
Data Analysis:
Calculate the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) from the dose-response curves. This provides quantitative metrics of the compound's potency and efficacy for degrading the specific neosubstrate.
To confirm that the compound directly promotes the ubiquitination of the candidate neosubstrate by the CRL4^CRBN complex, a cell-free in-vitro ubiquitination assay is performed.[7][15]
Step-by-step Protocol:
Reagent Preparation:
Purify recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D3 and UBE2G1), and the CRL4^CRBN complex.[7]
Purify the recombinant candidate neosubstrate protein (e.g., with a His- or GST-tag).
Obtain ubiquitin and an ATP regeneration system.
Ubiquitination Reaction:
In a reaction tube, combine the E1, E2, CRL4^CRBN complex, ubiquitin, and ATP regeneration system in a reaction buffer.
Add the recombinant neosubstrate and either 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione or DMSO.
Incubate the reaction at 30-37°C for 1-2 hours.
Detection of Ubiquitination:
Stop the reaction by adding SDS-PAGE sample buffer.
Separate the reaction products by SDS-PAGE.
Perform a Western blot using an antibody against the neosubstrate or its purification tag.
A high-molecular-weight smear or laddering pattern in the compound-treated lane, but not in the DMSO control, indicates polyubiquitination of the neosubstrate.
Data Interpretation and Therapeutic Implications
The successful validation of a neosubstrate through these orthogonal assays provides strong evidence that it is a direct target of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione. The identity of these validated targets will illuminate the compound's potential therapeutic applications.
Potential Neosubstrate Class
Therapeutic Implication
Potential Disease Indications
Transcription Factors (e.g., IKZF1, IKZF3)
Inhibition of cancer cell proliferation and survival.[4]
Multiple Myeloma, Lymphomas, Leukemias
Kinases
Disruption of oncogenic signaling pathways.
Various Cancers
Scaffolding Proteins
Disruption of protein complexes essential for disease progression.
Modulation of gene expression programs in cancer.[16]
Various Cancers
Inflammatory Mediators
Suppression of inflammatory responses.
Autoimmune and Inflammatory Diseases
Table 1: Potential Therapeutic Implications Based on Neosubstrate Identity.
Conclusion
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione represents a promising scaffold for the development of novel therapeutics based on targeted protein degradation. Its therapeutic potential is entirely dependent on the specific set of neosubstrates it recruits to the E3 ligase Cereblon for degradation. This technical guide has provided a comprehensive and actionable experimental framework for the unbiased discovery and rigorous validation of these therapeutic targets. By employing a systematic approach that combines advanced proteomics with robust biochemical and cellular assays, researchers can effectively elucidate the mechanism of action of this and other novel molecular glues, paving the way for the development of next-generation medicines for a wide range of diseases.
References
Promega Connections. (2025, December 16). CRISPR/Cas9 Endogenous Tagging in Drug Discovery. Retrieved February 14, 2026, from [Link]
East Port Praha. (n.d.). HiBiT Protein Tagging System. Retrieved February 14, 2026, from [Link]
STAR Protocols. (2024). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protocols, 5(2), 103000. [Link]
PubMed. (2024, April 9). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. Retrieved February 14, 2026, from [Link]
EMBL-EBI. (2016, June 17). in vitro ubiquitination by E3 ligase Cbl-b. Retrieved February 14, 2026, from [Link]
RSC Publishing. (2025, March 31). A method to identify small molecule/protein pairs susceptible to protein ubiquitination by the CRBN E3 ligase. Retrieved February 14, 2026, from [Link]
OUCI. (n.d.). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. Retrieved February 14, 2026, from [Link]
Creative Diagnostics. (n.d.). Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Workflow for identifying new CRBN modulators. Retrieved February 14, 2026, from [Link]
MtoZ Biolabs. (n.d.). How to Combine Co-IP with Mass Spectrometry for Protein Interaction Analysis? Retrieved February 14, 2026, from [Link]
Nature. (2025, August 20). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Retrieved February 14, 2026, from [Link]
STAR Protocols. (2022, March 10). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. Retrieved February 14, 2026, from [Link]
Axial. (2024, November 23). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Retrieved February 14, 2026, from [Link]
Bio-protocol. (n.d.). In vitro Auto- and Substrate-Ubiquitination Assays. Retrieved February 14, 2026, from [Link]
PubMed. (2025, November 20). Design, synthesis, and biological evaluation of novel PROTACs based on unnatural dipeptide CRBN ligands. Retrieved February 14, 2026, from [Link]
PubMed. (2025, July 3). Mining the CRBN target space redefines rules for molecular glue-induced neosubstrate recognition. Retrieved February 14, 2026, from [Link]
Creative Diagnostics. (n.d.). Co-immunoprecipitation (Co-IP)/MS. Retrieved February 14, 2026, from [Link]
ResearchGate. (2024, October 19). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Retrieved February 14, 2026, from [Link]
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved February 14, 2026, from [Link]
Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved February 14, 2026, from [Link]
bioRxiv. (2019, June 5). A general in vitro assay to study enzymatic activities of the ubiquitin system. Retrieved February 14, 2026, from [Link]
Portland Press. (2015, April 17). Targeting Cullin–RING E3 ubiquitin ligases for drug discovery: structure, assembly and small-molecule modulation. Retrieved February 14, 2026, from [Link]
BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved February 14, 2026, from [Link]
PubMed. (2011, July 15). Novel 4-phenylpiperidine-2,6-dione derivatives. Ligands for α₁-adrenoceptor subtypes. Retrieved February 14, 2026, from [Link]
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved February 14, 2026, from [Link]
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved February 14, 2026, from [Link]
Axial. (2024, November 23). Unbiased mapping of cereblon neosubstrate landscape by high-throughput proteomics. Retrieved February 14, 2026, from [Link]
Molecular Omics. (n.d.). Network-driven identification of indisulam neo-substrates for targeted protein degradation. Retrieved February 14, 2026, from [Link]
BindingDB. (n.d.). BindingDB BDBM429691 5-(3-(4-(4- chlorophenyl) piperidin-1- yl)-2-methyl. Retrieved February 14, 2026, from [Link]
PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 14, 2026, from [Link]
MDPI. (2025, September 28). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Parent structure of 1, 4-disubstituted piperidine analogues showing important features. Retrieved February 14, 2026, from [Link]
Application Notes and Protocols for the Synthesis of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Introduction 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a member of the glutarimide class of compounds, which are of significant interest to researchers in medicinal chemistry and drug development. The piperidine...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a member of the glutarimide class of compounds, which are of significant interest to researchers in medicinal chemistry and drug development. The piperidine-2,6-dione scaffold is a key pharmacophore in a variety of biologically active molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, designed for researchers, scientists, and professionals in the field of drug development. The described synthetic route is a robust three-step process, commencing with the synthesis of the key precursor, 2-(3-chlorophenyl)propanenitrile, followed by a Michael addition to form a dinitrile intermediate, and culminating in an acid-catalyzed hydrolysis and cyclization to yield the target compound.
Overall Synthetic Scheme
The synthesis of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is achieved through the following three-step sequence:
Caption: Overall synthetic route for 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione.
Experimental Protocols
Step 1: Synthesis of 2-(3-chlorophenyl)propanenitrile
This initial step involves the alkylation of 2-(3-chlorophenyl)acetonitrile with methyl iodide. The use of a strong base, such as sodium hydride, is crucial for the deprotonation of the benzylic proton, forming a nucleophilic carbanion that readily reacts with methyl iodide.
Materials and Reagents:
Reagent
Molecular Formula
Molecular Weight ( g/mol )
Quantity (mmol)
Volume/Mass
2-(3-chlorophenyl)acetonitrile
C₈H₆ClN
151.60
100
15.16 g
Sodium hydride (60% dispersion in oil)
NaH
24.00
110
4.40 g
Methyl iodide
CH₃I
141.94
110
6.9 mL
Anhydrous Tetrahydrofuran (THF)
C₄H₈O
72.11
-
200 mL
Saturated aqueous NH₄Cl solution
-
-
-
100 mL
Diethyl ether
(C₂H₅)₂O
74.12
-
200 mL
Anhydrous magnesium sulfate
MgSO₄
120.37
-
As needed
Protocol:
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.40 g, 110 mmol).
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then suspend the oil-free sodium hydride in anhydrous THF (100 mL).
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 2-(3-chlorophenyl)acetonitrile (15.16 g, 100 mmol) in anhydrous THF (50 mL) to the stirred suspension over 30 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
Cool the mixture back to 0 °C and add methyl iodide (6.9 mL, 110 mmol) dropwise over 20 minutes.
Allow the reaction to warm to room temperature and then heat at reflux for 2 hours.
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
Extract the aqueous layer with diethyl ether (2 x 100 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(3-chlorophenyl)propanenitrile as a colorless oil.
Caption: Workflow for the synthesis of 2-(3-chlorophenyl)propanenitrile.
Step 2: Michael Addition to form 4-cyano-4-(3-chlorophenyl)hexanenitrile
This step utilizes a base-catalyzed Michael addition of the newly synthesized 2-(3-chlorophenyl)propanenitrile to acrylonitrile. A strong base is required to deprotonate the α-carbon of the nitrile, creating a carbanion that attacks the β-carbon of acrylonitrile.
Materials and Reagents:
Reagent
Molecular Formula
Molecular Weight ( g/mol )
Quantity (mmol)
Volume/Mass
2-(3-chlorophenyl)propanenitrile
C₉H₈ClN
165.62
50
8.28 g
Acrylonitrile
C₃H₃N
53.06
55
4.1 mL
Potassium tert-butoxide
C₄H₉KO
112.21
5
0.56 g
Anhydrous tert-butanol
C₄H₁₀O
74.12
-
100 mL
1 M Hydrochloric acid
HCl
36.46
-
As needed
Ethyl acetate
C₄H₈O₂
88.11
-
150 mL
Anhydrous sodium sulfate
Na₂SO₄
142.04
-
As needed
Protocol:
In a 250 mL round-bottom flask, dissolve 2-(3-chlorophenyl)propanenitrile (8.28 g, 50 mmol) in anhydrous tert-butanol (100 mL).
Add potassium tert-butoxide (0.56 g, 5 mmol) to the solution and stir at room temperature for 15 minutes.
Add acrylonitrile (4.1 mL, 55 mmol) dropwise to the reaction mixture.
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, neutralize the mixture with 1 M HCl.
Remove the tert-butanol under reduced pressure.
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
Evaporate the solvent to obtain the crude dinitrile, which can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 3: Acid-Catalyzed Hydrolysis and Cyclization to 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
The final step involves the hydrolysis of both nitrile groups of the intermediate, followed by an intramolecular cyclization to form the desired glutarimide ring. Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent.
Materials and Reagents:
Reagent
Molecular Formula
Molecular Weight ( g/mol )
Quantity (mmol)
Volume/Mass
4-cyano-4-(3-chlorophenyl)hexanenitrile
C₁₂H₁₁ClN₂
218.68
40
8.75 g
Concentrated Sulfuric Acid (98%)
H₂SO₄
98.08
-
50 mL
Ice water
H₂O
18.02
-
500 mL
Ethyl acetate
C₄H₈O₂
88.11
-
200 mL
Saturated aqueous sodium bicarbonate
NaHCO₃
84.01
-
As needed
Anhydrous sodium sulfate
Na₂SO₄
142.04
-
As needed
Protocol:
To a 250 mL round-bottom flask, add the crude 4-cyano-4-(3-chlorophenyl)hexanenitrile (8.75 g, 40 mmol).
Carefully add concentrated sulfuric acid (50 mL) to the flask while cooling in an ice bath.
Heat the reaction mixture at 100 °C for 3 hours.
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione as a white solid.
Caption: Workflow for the hydrolysis and cyclization to the final product.
Quantitative Data Summary
Step
Product
Starting Material (mmol)
Typical Yield (%)
1
2-(3-chlorophenyl)propanenitrile
100
85-95
2
4-cyano-4-(3-chlorophenyl)hexanenitrile
50
70-80
3
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
40
60-70
Trustworthiness and Self-Validation
The protocols provided are based on well-established chemical transformations. The success of each step can be validated through standard analytical techniques:
Thin Layer Chromatography (TLC): To monitor the progress of each reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Melting Point Analysis: To assess the purity of the final solid product.
The causality behind the experimental choices is rooted in fundamental organic chemistry principles. The use of a strong, non-nucleophilic base in Step 1 ensures efficient deprotonation without competing side reactions. The choice of a catalytic amount of a strong base in Step 2 promotes the Michael addition while minimizing potential polymerization of acrylonitrile. Finally, the use of concentrated sulfuric acid in Step 3 facilitates the complete hydrolysis of the dinitrile and subsequent intramolecular cyclization to the thermodynamically stable six-membered glutarimide ring.
References
Smith, P. A. S., & Baer, D. R. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 11, 157-188. [Link]
Bergmann, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael Reaction. Organic Reactions, 10, 179-555. [Link]
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
Fadda, A. A., & El-Mekabaty, A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-294. [Link]
Application
Designing PROTAC linkers using 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione as an anchor
Application Note: Engineering PROTACs with the Configurationally Stable 4-Phenyl-Glutarimide Anchor Abstract This guide details the strategic design, synthesis, and validation of Proteolysis Targeting Chimeras (PROTACs)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Engineering PROTACs with the Configurationally Stable 4-Phenyl-Glutarimide Anchor
Abstract
This guide details the strategic design, synthesis, and validation of Proteolysis Targeting Chimeras (PROTACs) utilizing 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione as the E3 ligase recruiting anchor. Unlike traditional immunomodulatory imide drugs (IMiDs) like thalidomide, which suffer from hydrolytic instability and rapid racemization, this 4,4-disubstituted phenyl-glutarimide (PG) scaffold offers a configurationally stable, hydrolysis-resistant alternative. This note provides a blueprint for functionalizing this specific anchor, selecting optimal exit vectors, and validating ternary complex formation.
Scientific Rationale & Structural Biology
The Limitations of Legacy Anchors
First-generation CRBN binders (Thalidomide, Lenalidomide, Pomalidomide) rely on a phthalimide-glutarimide linkage. They present two critical liabilities in drug development:
Hydrolytic Instability: The glutarimide ring in IMiDs is prone to ring-opening hydrolysis under physiological conditions (
hours), leading to loss of activity.
Racemization: The C3 position of the glutarimide ring contains an acidic proton. Even if synthesized as a pure enantiomer, these compounds rapidly racemize in vivo, potentially leading to off-target teratogenicity or reduced efficacy.
The 4-Phenyl-Glutarimide (4-PG) Advantage
The target molecule, 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione , represents a "Next-Generation" anchor class.
Configurational Stability: The C4 position is a quaternary center (bearing both a Methyl and a Phenyl group). Lacking an acidic proton, this scaffold is immune to racemization , ensuring that the bioactive enantiomer remains intact.
Chemical Stability: The direct phenyl-to-piperidine bond removes the labile phthalimide linkage, significantly extending half-life in media and plasma.
Exit Vector Analysis
To design a PROTAC, a linker must be attached without disrupting the critical hydrogen bonding between the glutarimide face (C2=O, N1-H, C6=O) and the CRBN Tri-Tryptophan pocket (Trp380, Trp386, Trp400).
Restricted Zone: The Glutarimide ring (N1, C2, C6).
Primary Exit Vector: The Phenyl Ring .
Position 4 (Para to glutarimide): Most solvent-exposed. Ideal for linear linkers (PEG/Alkyl).
Position 3 (Meta): Occupied by Chlorine (in this specific scaffold).
Position 5 (Meta): Potential secondary vector for inducing unique ternary geometries.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix for converting the raw anchor into a functional PROTAC.
Figure 1: Strategic workflow for transforming the 4-PG anchor into a PROTAC library.
Synthetic Protocols
Protocol A: Synthesis of "Linker-Ready" Anchor (De Novo Approach)
Rationale: Direct functionalization of the 3-chlorophenyl ring can be regioselective challenging. The most robust method is to build the glutarimide ring from a pre-functionalized phenyl-acetate precursor.
Objective: Synthesize 4-(4-amino-3-chlorophenyl)-4-methylpiperidine-2,6-dione . The amine at the para position serves as the handle for linker attachment.
Reagents:
Starting Material: Methyl 2-(4-amino-3-chlorophenyl)acetate (protected as N-Boc).
Methyl acrylate.
Potassium tert-butoxide (KOtBu).
Solvent: THF/DMSO.
Step-by-Step Procedure:
Michael Addition:
Dissolve N-Boc-protected methyl 2-(4-amino-3-chlorophenyl)acetate (1.0 eq) in anhydrous THF.
Cool to 0°C. Add KOtBu (1.2 eq) slowly. Stir for 30 mins.
Add Methyl acrylate (1.2 eq) dropwise.
Warm to RT and stir for 4 hours. Monitor by LC-MS for the formation of the diester intermediate.
Glutarimide Cyclization:
Evaporate THF. Redissolve the residue in DMSO.
Add Ammonium Acetate (
, 5.0 eq) and heat to 120°C for 16 hours.
Mechanism:[1][2][3] The ammonia generated in situ attacks the diester to form the imide ring.
Deprotection:
Cool mixture, dilute with water, and extract with EtOAc.
Treat the crude product with TFA/DCM (1:1) to remove the Boc group.
Objective: Attach a PEG-linker to the Aniline handle created in Protocol A.
Activation: Take the Carboxyl-PEG-Linker-Warhead (1.0 eq). Dissolve in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 mins.
Coupling: Add the "Linker-Ready" Anchor (from Protocol A) (1.0 eq).
Reaction: Stir at RT for 4-12 hours.
Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Note: Avoid basic conditions during purification to prevent any potential (though unlikely) ring opening.
Linker Design Optimization
Data suggests that linker length and composition dramatically affect the "Hook Effect" (autoinhibition). For this specific anchor, we recommend a library approach:
Linker Type
Composition
Length ()
Rationale
Linear
PEG3 - PEG5
12 - 20
High solubility; explores solvent channel.
Hydrophobic
Alkyl Chain ()
8 - 14
Improves cell permeability; rigidifies structure.
Rigid
Piperazine/Alkyne
6 - 10
Constrains geometry; maximizes cooperativity ().
Biological Validation Protocols
Fluorescence Polarization (FP) Binding Assay
Purpose: Verify that the linker attachment has not destroyed binding affinity to CRBN.
Tracer: FAM-labeled Thalidomide (Standard).
Protein: Recombinant Human CRBN-DDB1 complex.
Protocol:
Incubate CRBN-DDB1 (100 nM) with FAM-Tracer (10 nM) in Assay Buffer (50 mM TRIS pH 7.5, 150 mM NaCl, 0.01% Tween-20).
Titrate the synthesized PROTAC (0.1 nM to 10
M).
Measure FP (Ex 485 nm / Em 535 nm).
Success Criteria: The PROTAC should displace the tracer with an
.
Ternary Complex Modeling (Graphviz)
Understanding the equilibrium is vital. The PROTAC must bridge the POI and Ligase without saturating either individually (Hook Effect).
Figure 2: Thermodynamic equilibrium of PROTAC-mediated ternary complex formation.
References
Min, J., et al. (2021).[4] "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Angewandte Chemie International Edition. [Link]
Key Finding: Establishes Phenyl-Glutarimides as stable, non-hydrolyzable CRBN ligands.
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology. [Link]
Key Finding: Structural basis for the "Tri-tryptophan pocket" binding mode.
Tokunaga, E., et al. (2006). "Enantioselective synthesis of functionalized glutarimides." Journal of the American Chemical Society. [Link]
Key Finding: Synthetic methodologies for constructing chiral glutarimide rings.
Application Notes & Protocols for the Crystallization of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione. This doc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione. This document moves beyond simple procedural lists to offer in-depth explanations of the underlying principles, guiding the user in selecting and optimizing a crystallization strategy. Detailed, step-by-step protocols for cooling, antisolvent, and slow evaporation crystallization are presented, supported by workflow diagrams and data tables. The objective is to empower researchers to consistently obtain high-purity crystalline material suitable for downstream applications, including structural analysis and pharmaceutical formulation.
Introduction & Compound Analysis
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a piperidine derivative of significant interest in medicinal chemistry. The piperidine ring is a foundational structure in many pharmaceutical agents.[1][2] Obtaining this compound in a highly pure, crystalline form is essential for accurate characterization, ensuring stability, and studying its biological activity.[3][4] Crystallization is a critical purification technique that removes impurities trapped during synthesis, leading to a product with a well-defined solid-state structure.[5][6]
Molecular Structure Analysis:
The structure of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione dictates its physicochemical properties and, consequently, its crystallization behavior. Key features include:
Piperidine-2,6-dione Core: The two carbonyl groups (C=O) and the secondary amine (N-H) are capable of acting as hydrogen bond acceptors and donors, respectively. This suggests potential solubility in polar protic solvents.
3-Chlorophenyl Group: This aromatic ring introduces a degree of hydrophobicity and rigidity.
Methyl Group: A small, nonpolar substituent.
Overall, the molecule possesses moderate polarity, making it amenable to crystallization from a range of common organic solvents. The selection of an appropriate solvent or solvent system is the most critical factor for successful crystallization.[7]
The Critical Role of Solvent Selection
The choice of solvent is paramount as it directly influences solubility, supersaturation, nucleation, and crystal growth, which collectively determine the final crystal size, shape (morphology), and purity.[8][9] An ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[5] This differential solubility is the driving force for crystallization upon cooling.
For piperidine derivatives, a variety of solvents have been successfully employed. Many reported procedures utilize polar protic solvents like ethanol or methanol.[2] Solvent mixtures, such as ethanol-ethyl acetate or benzene-petroleum ether, have also been used to fine-tune solubility for specific derivatives.[2] The interaction between solvent molecules and the growing crystal faces can significantly alter the crystal habit, for instance, leading to needles, plates, or block-like crystals.[10][11][12]
Table 1: Solvent Selection Guide for 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Solvent Class
Example Solvents
Rationale for Use
Potential Outcome
Polar Protic
Ethanol, Methanol, Isopropanol
Hydrogen bonding with the N-H and C=O groups of the dione ring promotes solubility, especially when heated. Often provides a steep solubility curve ideal for cooling crystallization.
Good for single-solvent cooling crystallization. Ethanol is a common choice for piperidin-4-ones.[2]
Polar Aprotic
Acetone, Acetonitrile, Ethyl Acetate
Solvates the molecule via dipole-dipole interactions. Can be used as the primary solvent or as part of a binary system (e.g., as the "good" solvent in antisolvent methods).
Acetonitrile has been used for recrystallizing related thiosemicarbazone derivatives of piperidin-4-one.[2]
Nonpolar
Heptane, Hexane, Toluene
The compound is expected to have low solubility. Primarily used as an "antisolvent" or "poor" solvent in a binary system to induce precipitation from a more polar solvent.
Effective for antisolvent crystallization to reduce solubility and increase yield.[4][13]
Chlorinated
Dichloromethane (DCM)
Good solvating power but often has a shallow solubility curve (high solubility even at low temperatures), making it less ideal for cooling crystallization but useful for slow evaporation.
Can be used for slow evaporation methods or as part of a solvent/antisolvent system.
Crystallization Protocols
The following protocols are designed as robust starting points. Optimization of parameters such as solvent volume, cooling rate, and antisolvent addition rate may be necessary based on initial results.
Caption: Workflow for Single-Solvent Cooling Crystallization.
Solvent Screening: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is sparingly soluble, heat the mixture gently. A good solvent will fully dissolve the compound upon heating.[17]
Dissolution: Place the bulk of the crude 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione into an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., Ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to achieve complete dissolution.
Decolorization (Optional): If the hot solution is colored, it may indicate colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[6]
Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Antisolvent Crystallization
This technique is highly effective when a suitable single solvent for cooling crystallization cannot be found.[4] It involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the controlled addition of a "poor" solvent (antisolvent) in which it is insoluble.[13][18] This process dramatically reduces the solubility of the solute, inducing supersaturation and subsequent crystallization.[13][19]
Causality: The rate of antisolvent addition is a critical parameter. Adding the antisolvent too quickly can cause the compound to "oil out" or precipitate as an amorphous solid. A slow, controlled addition, ideally to a stirred solution, promotes gradual supersaturation and orderly crystal growth.[20]
Caption: Workflow for Antisolvent Crystallization.
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., acetone, ethyl acetate) and a miscible "poor" antisolvent in which the compound is insoluble (e.g., heptane, hexane, water).
Dissolution: Dissolve the crude material in the minimum amount of the good solvent at room temperature.
Antisolvent Addition: While stirring the solution, add the antisolvent dropwise.
Induction: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation. If the solution becomes too cloudy, add a drop or two of the good solvent to redissolve the fine precipitate.
Crystal Growth: Cover the flask and allow it to stand undisturbed for several hours or overnight. During this time, well-formed crystals should develop.
Isolation and Drying: Collect the crystals by suction filtration, wash with a small amount of the antisolvent, and dry under vacuum.
Protocol 3: Slow Evaporation
This method is less suited for bulk purification but is excellent for growing high-quality single crystals for X-ray diffraction analysis. It is useful for compounds that are highly soluble in volatile solvents.[21]
Causality: The slow, controlled removal of the solvent gradually increases the solute concentration, leading to a state of supersaturation from which crystals can nucleate and grow. The extremely slow rate allows for the formation of highly ordered, large single crystals.[21]
Caption: Workflow for Slow Evaporation Crystallization.
Solvent Selection: Choose a relatively volatile solvent in which the compound is soluble, such as dichloromethane (DCM) or ethyl acetate.
Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
Filtration: Filter the solution through a pipette with a cotton plug or a syringe filter into a clean vial to remove any dust or insoluble impurities that could act as unwanted nucleation sites.
Evaporation Setup: Cover the vial with a cap that is not airtight, or with paraffin film punctured with a few small holes from a needle. This allows the solvent to evaporate slowly.
Crystal Growth: Place the vial in a vibration-free location and allow it to stand for several days to weeks.
Harvesting: Once suitable crystals have formed, carefully decant the remaining mother liquor and dry the crystals.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
Problem
Probable Cause(s)
Suggested Solution(s)
Reference(s)
No Crystals Form
1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. 3. Cooling is too slow or insufficient.
1. Boil off some of the solvent to increase concentration and re-cool. 2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. 3. Ensure the solution is cooled in an ice bath.
"Oiling Out" (Formation of an oil instead of solid)
1. The solution is too concentrated. 2. The compound's melting point is lower than the boiling point of the solvent. 3. High level of impurities depressing the melting point.
1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool again very slowly. 2. Choose a lower-boiling point solvent. 3. Attempt to purify by another method (e.g., chromatography) first.
1. The solution is too concentrated. 2. The cooling rate is too fast.
1. Re-heat to redissolve the solid, add more solvent to slightly decrease the saturation, and re-cool slowly. 2. Insulate the flask to slow the cooling rate.
1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature filtration.
1. Concentrate the mother liquor by evaporation and cool to recover a second crop of crystals (purity may be lower). 2. Ensure the solution is thoroughly cooled before filtration.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
When heating flammable organic solvents, use a steam bath, heating mantle, or hot plate with spark-free controls. Never use an open flame.
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for specific hazard information.
References
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
Landenberger, K. C., & Matzger, A. J. (2016). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). Crystal Growth & Design, 16(1), 437-444.
How It Comes Together. (2023). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube.
Zhang, Y., et al. (2022). A Different View of Solvent Effects in Crystallization. Crystals, 12(3), 350.
Liu, Y., et al. (2023). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 13(5), 784.
BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. BenchChem.
Kordikowski, A., et al. (2000). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, 39(8), 2964–2972.
BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
MIRAI Intex. (2024). Crystallization process: how does crystallization work.
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
Quora. (2017). What should I do if crystallisation does not occur?.
University of Geneva. (n.d.). Guide for crystallization.
Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
International Journal of Pharmaceutical Research and Applications. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Abstract This application note details a highly specific, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Chlorophenyl)-4-methylpiperidin...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a highly specific, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione. This compound and its analogues are of significant interest in pharmaceutical development due to their structural relation to therapeutically active agents.[1][2][3][4][5] The developed method is stability-indicating, capable of resolving the parent compound from its degradation products generated under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical tool for quality control, stability testing, and pharmacokinetic studies.
Introduction
The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of several important drugs.[1][3][5] The precise and accurate quantification of derivatives such as 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is critical for ensuring the quality, safety, and efficacy of potential drug candidates. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][11]
This application note addresses the need for a validated analytical method by providing a comprehensive, step-by-step protocol for an RP-HPLC method. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development. Furthermore, a protocol for forced degradation studies is included to establish the stability-indicating nature of the method, a crucial aspect of pharmaceutical analysis.[8][9][10]
Chromatographic Conditions
The selection of chromatographic conditions is paramount for achieving optimal separation and quantification. A C18 stationary phase was chosen for its hydrophobicity, which is well-suited for the retention of the moderately nonpolar analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, was optimized to ensure good peak shape and resolution. The acidic pH of the mobile phase is critical for protonating the piperidine nitrogen, thereby minimizing peak tailing that can occur due to interactions with residual silanol groups on the silica-based column.[12]
Parameter
Optimized Condition
Instrument
Standard HPLC system with UV Detector
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A
0.01 M Potassium Dihydrogen Orthophosphate (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B
Acetonitrile
Gradient
60% A / 40% B
Flow Rate
1.0 mL/min
Detection Wavelength
225 nm
Injection Volume
10 µL
Column Temperature
30°C
Experimental Protocols
Preparation of Solutions
Mobile Phase A (Aqueous Buffer):
Weigh 1.36 g of Potassium Dihydrogen Orthophosphate and dissolve in 1000 mL of HPLC grade water.
Adjust the pH to 3.0 using diluted orthophosphoric acid.
Filter the solution through a 0.45 µm nylon filter.
Mobile Phase B (Organic):
Use HPLC grade acetonitrile.
Diluent:
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
Standard Stock Solution (100 µg/mL):
Accurately weigh 10 mg of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione reference standard.
Transfer to a 100 mL volumetric flask.
Dissolve and dilute to volume with the diluent.
Working Standard Solution (10 µg/mL):
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
Dilute to volume with the diluent.
Sample Preparation
For Bulk Drug Substance:
Accurately weigh approximately 10 mg of the 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione sample.
Transfer to a 100 mL volumetric flask.
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.
Further dilute 10 mL of this solution to 100 mL with the diluent to obtain a final concentration of 10 µg/mL.
For Dosage Forms (e.g., Tablets):
Weigh and finely powder no fewer than 20 tablets.
Transfer an amount of powder equivalent to 10 mg of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione to a 100 mL volumetric flask.
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
Dilute to volume with the diluent and mix well.
Filter a portion of the solution through a 0.45 µm syringe filter.
Dilute 10 mL of the filtered solution to 100 mL with the diluent to obtain a final concentration of 10 µg/mL.
HPLC Analysis Workflow
Caption: HPLC analysis workflow from sample preparation to data reporting.
Method Validation and Forced Degradation Studies
To ensure the reliability and suitability of the analytical method, validation should be performed in accordance with ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
A crucial aspect of method validation for pharmaceutical analysis is establishing its stability-indicating nature.[8][9] Forced degradation studies are performed to demonstrate that the method can effectively separate the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions.[6][7]
Forced Degradation Protocol
1. Acid Hydrolysis:
Treat 1 mL of the 100 µg/mL sample solution with 1 mL of 0.1 N HCl.
Heat at 60°C for 24 hours.
Neutralize with 1 mL of 0.1 N NaOH and dilute to a final concentration of 10 µg/mL with diluent.
2. Base Hydrolysis:
Treat 1 mL of the 100 µg/mL sample solution with 1 mL of 0.1 N NaOH.
Heat at 60°C for 24 hours.
Neutralize with 1 mL of 0.1 N HCl and dilute to a final concentration of 10 µg/mL with diluent.
3. Oxidative Degradation:
Treat 1 mL of the 100 µg/mL sample solution with 1 mL of 3% H₂O₂.
Store at room temperature for 24 hours.
Dilute to a final concentration of 10 µg/mL with diluent.
4. Thermal Degradation:
Expose the solid drug substance to 105°C for 48 hours.
Prepare a 10 µg/mL solution from the stressed sample.
5. Photolytic Degradation:
Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines).
Prepare a 10 µg/mL solution from the stressed sample.
A control sample (unstressed) should be analyzed alongside the stressed samples. The chromatograms from the forced degradation studies should be evaluated for the appearance of new peaks and the resolution between the parent peak and any degradant peaks.
Caption: Workflow for forced degradation studies.
Chiral Separation Considerations
If the 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a chiral molecule, enantiomeric separation may be necessary. Chiral HPLC is the most common technique for this purpose, often employing chiral stationary phases (CSPs).[13][14] Polysaccharide-based CSPs are widely applicable for a broad range of compounds.[15] Method development for chiral separations typically involves screening different CSPs and mobile phases (normal-phase, reversed-phase, or polar organic).[15]
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione. The protocol is designed to be readily implemented in a quality control or research laboratory. The inclusion of forced degradation studies ensures that the method is stability-indicating, a critical requirement for pharmaceutical analysis. This comprehensive guide, from sample preparation to method validation considerations, serves as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD) Derivatives - Benchchem.
Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica.
DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF PIRFENIDONE: APPLICATION TO DEGRADATION KINETICS - European Journal of Biomedical and Pharmaceutical Sciences.
Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations - international journal of pharmaceutical research.
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
Forced degradation and impurity profiling.
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research.
Chiral HPLC Separations - Phenomenex.
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. Available at: [Link]
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases | Chromatography Today. Available at: [Link]
Simple and Efficient Synthesis of Piperidine-2,6-Diones.
Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Available at: [Link]
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. Available at: [Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - Semantic Scholar. Available at: [Link]
Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector | Request PDF - ResearchGate. Available at: [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
Technical Support Center: HPLC Separation of N-(4-chlorophenyl)piperidin-4-amine - Benchchem.
Application Note: HPLC Method for Purity Analysis of N-(4-chlorophenyl)piperidin-4-amine - Benchchem.
Application Notes and Protocols for Cell Permeability Testing of Piperidine-2,6-dione Analogs
Introduction: The Critical Role of Permeability in Drug Discovery In the journey of a drug from discovery to clinical application, its ability to traverse cellular barriers is a pivotal determinant of therapeutic efficac...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Permeability in Drug Discovery
In the journey of a drug from discovery to clinical application, its ability to traverse cellular barriers is a pivotal determinant of therapeutic efficacy. For novel chemical entities, such as piperidine-2,6-dione analogs, which are privileged scaffolds in numerous bioactive molecules, understanding their permeability characteristics is paramount.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the cell permeability of these analogs. We will delve into a tiered approach, beginning with a high-throughput screen for passive diffusion and progressing to more complex cell-based models that recapitulate the intricacies of biological transport.
The core objective of these assays is to determine the apparent permeability coefficient (Papp), a quantitative measure of a compound's ability to cross a membrane.[2][3] This parameter is crucial for predicting in vivo absorption, distribution, and potential for reaching the target site of action.[4][5]
Tier 1: High-Throughput Screening for Passive Permeability - The PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) serves as an excellent primary screen due to its cost-effectiveness, high throughput, and focus solely on passive transcellular diffusion.[6][7][8] This cell-free model is particularly useful in the early stages of drug discovery to rank-order compounds and guide initial structure-activity relationship (SAR) studies.[6][9]
Principle of PAMPA
PAMPA utilizes a 96-well plate format where a filter plate is coated with a lipid solution, creating an artificial membrane that separates a donor compartment (containing the test compound) from an acceptor compartment.[6][10] The rate at which the compound diffuses from the donor to the acceptor well provides a measure of its passive permeability.[7] Different lipid compositions can be used to mimic various biological barriers, such as the gastrointestinal tract (PAMPA-GIT) or the blood-brain barrier (PAMPA-BBB).[6]
Experimental Workflow: PAMPA
Caption: Workflow for the Caco-2 cell permeability assay, from cell culture to data interpretation.
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
Hanks' Balanced Salt Solution (HBSS)
Piperidine-2,6-dione analogs stock solutions
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate)
[4]* TEER meter
LC-MS/MS system
Procedure:
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for differentiation and monolayer formation.
[4]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be >200 Ω·cm² to ensure the integrity of the tight junctions. [11][12]A Lucifer Yellow rejection assay can also be performed as an additional quality control step.
[11]3. Preparation for Transport: Wash the cell monolayers with pre-warmed HBSS. Equilibrate the cells in HBSS for 30 minutes at 37°C.
Dosing:
A to B Transport: Add the dosing solution containing the test compound (e.g., 10 µM) to the apical side and fresh HBSS to the basolateral side.
[13] * B to A Transport: Add the dosing solution to the basolateral side and fresh HBSS to the apical side.
[12]5. Incubation: Incubate the plates for 2 hours at 37°C with gentle shaking.
Sampling: At the end of the incubation, collect samples from both the apical and basolateral compartments.
Analysis: Quantify the compound concentrations using LC-MS/MS.
Calculations:
Calculate Papp for both A to B and B to A directions.
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
The MDCK-MDR1 Assay for P-gp Substrate Identification
For a more specific investigation of P-gp-mediated efflux, the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (encoding P-gp) is an excellent tool. [14][15][16]This system offers a shorter culture time (3-5 days) compared to Caco-2 cells and provides a clear window to assess P-gp interaction without the interference of other transporters present in Caco-2 cells.
[17]
Principle of the MDCK-MDR1 Assay:
Similar to the Caco-2 assay, this method involves measuring bidirectional transport. A high efflux ratio in MDCK-MDR1 cells, which is significantly reduced in the presence of a P-gp inhibitor (e.g., verapamil or cyclosporin A), confirms that the compound is a P-gp substrate.
[13][14]
Data Interpretation for Piperidine-2,6-dione Analogs in Cell-Based Assays
Parameter
Value
Interpretation for Piperidine-2,6-dione Analogs
Papp (A-B) (x 10-6 cm/s)
> 10
High Permeability (likely good oral absorption)
1 - 10
Moderate Permeability
< 1
Low Permeability (may indicate poor absorption unless subject to active uptake)
Efflux Ratio (ER)
> 2
Potential substrate for efflux transporters (e.g., P-gp). [4][15]This could limit oral bioavailability or brain penetration.
< 2
Not a significant substrate for efflux transporters.
Expert Insight: When testing piperidine-2,6-dione analogs, it is crucial to consider their potential to interact with efflux transporters. Many small molecule kinase inhibitors, which can share structural similarities, are known P-gp substrates. An ER > 2 should trigger follow-up studies, such as running the assay with a known P-gp inhibitor, to confirm the specific transporter involved.
[13][11]
Troubleshooting and Considerations
Issue
Potential Cause
Recommended Action
Low Compound Recovery
Poor solubility, non-specific binding to plasticware, cell metabolism.
Check compound solubility in the assay buffer. Use low-binding plates. Analyze for metabolite formation. [11]
Regularly test for mycoplasma. [20][21]Maintain a consistent cell seeding and passage protocol. [22]
Conclusion
A tiered and systematic approach to permeability testing is essential for the successful development of piperidine-2,6-dione analogs. By integrating the high-throughput capabilities of the PAMPA assay with the detailed mechanistic insights from Caco-2 and MDCK-MDR1 cell-based models, researchers can build a comprehensive understanding of a compound's absorption and distribution potential. This knowledge is invaluable for making informed decisions in lead optimization and candidate selection, ultimately increasing the probability of advancing compounds with favorable pharmacokinetic profiles.
References
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. FDA. [Link]
Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. [Link]
Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC. [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Bentham Science Publisher. [Link]
A novel cell permeability assay for macromolecules. PMC - NIH. [Link]
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling - ACS Publications. [Link]
Draft Guidance on Acyclovir. Regulations.gov. [Link]
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]
Challenges in Permeability Assessment for Oral Drug Product Development. MDPI. [Link]
Facile and Practical Synthesis of Substituted Piperidine‐2,6‐diones Under Transition‐Metal Free Condition. PMC. [Link]
Challenges in Permeability Assessment for Oral Drug Product Development. ResearchGate. [Link]
In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances. PubMed. [Link]
Application Note: Strategic Integration of 4-Aryl-Glutarimide Scaffolds into Molecular Glue Libraries
This Application Note is designed for medicinal chemists and chemical biologists focusing on Targeted Protein Degradation (TPD). It details the strategic incorporation of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione —...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and chemical biologists focusing on Targeted Protein Degradation (TPD). It details the strategic incorporation of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione —a metabolically stable, non-racemizing glutarimide scaffold—into molecular glue screening libraries.
Abstract
While 3-substituted piperidine-2,6-dione (glutarimide) derivatives like thalidomide and lenalidomide represent the "gold standard" for Cereblon (CRBN) recruitment, they suffer from rapid hydrolytic instability and spontaneous racemization at the C3 chiral center. This guide outlines the protocol for utilizing the 4,4-disubstituted scaffold, 4-CMPG , as a next-generation "warhead." By shifting the substitution to the C4 position and incorporating a quaternary center (4-methyl), this scaffold eliminates racemization and presents a novel "Exit Vector" for neo-substrate recruitment, expanding the degradable proteome beyond the classical IMiD targets.
Part 1: Rationale & Mechanistic Basis
The Stability Advantage
Classical IMiDs (e.g., Pomalidomide) possess an acidic proton at the C3 position (
to the carbonyls), leading to rapid racemization ( 8 hours in plasma). This results in a mixture of -enantiomers (high affinity) and -enantiomers (low affinity/off-target effects).
4-CMPG introduces two critical structural advantages:
Quaternary Center: The 4-methyl group at the C4 position (
to the nitrogen) creates a quaternary center, rendering the molecule chemically and configurationally stable.
Novel Surface Topology: The 3-chlorophenyl group at the C4 position projects into a distinct region of the CRBN surface compared to the C3-phthalimide of thalidomide. This alters the "ternary complex interface," potentially recruiting novel neo-substrates that standard IMiDs miss.
The "Exit Vector" Strategy
In molecular glue design, the "Exit Vector" is the angle and position from which the linker or solvent-exposed moiety extends.
Classic Vector (C3): Targets the "tri-tryptophan" pocket; recruits Ikaros/Aiolos.
Novel Vector (C4): The 3-chloro substituent on the phenyl ring of 4-CMPG serves as the primary handle for library expansion. Functionalizing this chloride allows the scaffold to probe adjacent protein surfaces.
Part 2: Library Design & Synthesis Protocols
Retrosynthetic Logic (The "Make")
To build a library around 4-CMPG, we utilize the 3-chloro position as a functional handle. Aryl chlorides are generally unreactive, so the protocol below utilizes Palladium-catalyzed Buchwald-Hartwig amination or Borylation-Suzuki sequences to attach diverse "tails" (R-groups).
Protocol A: Activation of the Scaffold (Synthesis of the Boronic Ester Intermediate)
Purpose: Convert the inert 3-Cl into a reactive Boronic Pinacol Ester (Bpin) for high-throughput Suzuki coupling.
Hit Definition: >50% reduction in luminescence compared to DMSO control.
Part 4: Data Visualization & Logic
Comparative Properties Table
Feature
Classical IMiDs (e.g., Lenalidomide)
4-CMPG Scaffold
Impact on Library
Substitution
C3 (Alpha to C=O)
C4 (Gamma to N)
Altered Exit Vector
Chirality
Unstable (Racemizes)
Stable (Quaternary)
Pure enantiomer data; no "inactive" isomer noise.
Metabolic Stability
Low (Hydrolysis prone)
High
Improved PK properties for in vivo studies.
Surface Topology
"Flat" heteroaromatic
Bulky Phenyl-Alkyl
Recruits sterically demanding neo-substrates.
Library Synthesis & Screening Workflow
Caption: Workflow for converting the inert 4-CMPG scaffold into a functional Molecular Glue library via Palladium-catalyzed borylation and sequential biological filtering.
References
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link
Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512, 49–53. Link
Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link
Bartlett, S., & Gilbert, J. (2022). Historical and emerging trends in the design of Cereblon modulators. Journal of Medicinal Chemistry, 65(9), 6463–6479. Link
Donovan, K. A., et al. (2020). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome. eLife, 7, e38430. (Demonstrating the expansion of neo-substrates via scaffold modification). Link
Method
Application Note: Storage, Handling, and Stability Protocols for 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Introduction & Chemical Context 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a disubstituted glutarimide derivative. Structurally, it consists of a piperidine-2,6-dione (glutarimide) core substituted at the C4 posi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a disubstituted glutarimide derivative. Structurally, it consists of a piperidine-2,6-dione (glutarimide) core substituted at the C4 position with a methyl group and a 3-chlorophenyl ring.
This molecular architecture places it in a chemical class known for specific stability challenges—primarily hydrolytic ring-opening and base-catalyzed epimerization (though this specific molecule is achiral at C4 if the ring is symmetric, the C4 quaternary center prevents racemization, but ring opening remains a threat).
This guide provides a rigorous, evidence-based framework for the storage and handling of this compound, treating it as a Potent Research Chemical (PRC) . The protocols below are designed to prevent the two primary degradation pathways: hydrolysis of the imide bond and photolytic dechlorination .
Understanding the "Why" behind the storage rules is essential for compliance.
Property
Characteristic
Implication for Storage/Handling
Functional Group
Cyclic Imide (Glutarimide)
High Hydrolysis Risk: The imide bond is susceptible to nucleophilic attack (water/hydroxide), leading to ring opening (formation of glutaramic acid derivatives).[1]
Substituent
3-Chlorophenyl
Photostability Risk: Halogenated aromatics can undergo homolytic fission (dechlorination) under high-energy UV light.[1]
Physical State
Crystalline Powder
Electrostatic Risk: Fine organic powders often accumulate static charge, leading to weighing errors and dispersion hazards.
pKa
~11.7 (Imide N-H)
pH Sensitivity: The N-H proton is weakly acidic.[1] Exposure to strong bases will deprotonate the nitrogen, accelerating hydrolysis.
Protocol: Receipt, Inspection, and Initial Handling[1]
Objective: To introduce the material into the facility without compromising its integrity or operator safety.
Safety & Containment (The "Trustworthiness" System)
Treat this compound as OEB 3 (Occupational Exposure Band) until specific toxicology data proves otherwise.[1]
Engineering Control: Handle only within a Class II Biological Safety Cabinet (BSC) or a Powder Containment Hood.
PPE: Double Nitrile gloves (0.11 mm min), lab coat, and safety goggles. N95/P2 respirator if outside a hood.[1]
Acclimatization Workflow
Crucial Step: Do not open cold shipments immediately.
Inspect: Check the outer package for physical damage or dry ice depletion.[1]
Equilibrate: Allow the sealed inner container to reach ambient temperature (20–25°C) for 4–6 hours .
Reasoning: Opening a cold vial in humid air causes immediate condensation on the hygroscopic powder, initiating micro-hydrolysis.
Inventory: Log the batch number and initial appearance (typically white to off-white powder).[1]
Protocol: Long-Term Storage
Objective: To arrest thermodynamic degradation pathways.
Environmental Conditions
Variable
Specification
Scientific Rationale
Temperature
-20°C ± 5°C
Arrhenius equation dictates that lowering T significantly reduces the rate of hydrolysis and oxidation.[1]
Humidity
< 30% RH
Moisture is the primary reagent for glutarimide ring opening.[1]
Light
Dark / Amber Vial
Prevents photo-induced radical formation on the chlorophenyl ring.[1]
Packaging System (The "Self-Validating" Barrier)
For storage > 30 days, transfer the material into a Double-Barrier System :
Primary Container: Amber glass vial with a Teflon (PTFE) lined screw cap.
Protocol: Flush the headspace with Argon or Nitrogen before sealing to displace moisture-laden air.[1]
Secondary Container: Heat-sealed aluminized mylar bag or a desiccator cabinet containing activated silica gel or molecular sieves.[1]
Handling & Weighing Methodology
Objective: To dispense accurate masses without static interference or cross-contamination.
The "Static-Free" Weighing Protocol[2]
Ionization: Place a static elimination bar (ionizer) inside the balance chamber.[1]
Why: Glutarimide powders are prone to "flying" due to static, which alters assay results.[1]
Utensils: Use stainless steel spatulas (grounded). Avoid plastic scoops which generate triboelectric charge.[1]
Dissolution: If preparing stock solutions:
Preferred Solvent:DMSO (Dimethyl Sulfoxide) or Anhydrous Methanol .[1]
Avoid: Aqueous basic buffers (pH > 7.[1]5) for long-term storage.[1]
Stability Logic & Degradation Pathways[1]
The following diagram illustrates the critical degradation pathways that necessitated the protocols above.
Figure 1: Critical degradation pathways. Hydrolysis of the imide ring is the dominant instability risk, mitigated by moisture control and low temperature.
Quality Control (QC) & Re-Qualification[1]
Objective: To verify compound integrity before use in critical assays.
Detection: 254 nm (Aromatic ring) and 210 nm (Amide/Imide bonds).[1]
Acceptance Criteria: Purity ≥ 98.0% (Area %). Look for a front-eluting peak (more polar) which indicates hydrolyzed glutaramic acid impurity.[1]
Emergency & Disposal
Spill Cleanup: Do not dry sweep.[1] Wet the powder with an inert solvent (e.g., PEG-400 or water) to prevent dust generation, then wipe with absorbent pads.
Disposal: Incineration is required.[1] The halogenated nature of the compound requires high-temperature incineration (>1100°C) to prevent dioxin formation.[1]
References
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1]
PubChem. "Piperidine-2,6-dione Compound Summary."[1] National Library of Medicine.[1] (General chemical class stability data).
Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs."[1] OSHA Technical Manual.
Anderson, B.D., and Flora, K.P. "Preparation of Water-Soluble Compounds through Salt Formation." The Practice of Medicinal Chemistry, 2003. (Reference for solubility and hydrolytic stability of imides).
Application Note: Scalable Synthesis Routes for 3-(3-Chlorophenyl)glutarimide Scaffolds
Executive Summary This application note details scalable, industrial-grade protocols for the synthesis of 3-(3-chlorophenyl)piperidine-2,6-dione (referred to herein as 3-(3-chlorophenyl)glutarimide ). This scaffold has e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details scalable, industrial-grade protocols for the synthesis of 3-(3-chlorophenyl)piperidine-2,6-dione (referred to herein as 3-(3-chlorophenyl)glutarimide ). This scaffold has emerged as a critical pharmacophore in Targeted Protein Degradation (TPD), serving as a hydrolytically stable bioisostere to the traditional phthalimide moiety found in Cereblon (CRBN) modulators like thalidomide and lenalidomide.
Unlike the phthalimide ring, which is prone to rapid hydrolysis in physiological media, the phenyl-glutarimide (PG) core offers enhanced metabolic stability while retaining binding affinity to the CRBN tri-tryptophan pocket. This guide presents two distinct synthetic pathways:
Route A (The "Classic" Anhydride/Acid Route): A cost-effective, multi-step sequence utilizing commodity starting materials. Ideal for multi-kilogram campaigns.
Route B (The Nitrile-Acrylate Route): A convergent, fewer-step protocol utilizing Michael addition. Ideal for rapid delivery of gram-to-kilogram batches with higher atom economy.
Strategic Route Analysis
The choice of route depends heavily on raw material availability and regulatory constraints regarding nitrile precursors.
This route mimics the industrial synthesis of Baclofen precursors but is adapted for the 3-chloro isomer. It avoids expensive transition metals.
Detailed Protocol
Step 1: Synthesis of 3-(3-chlorophenyl)glutaric acid
Rationale: The formation of the glutaric acid backbone is achieved via a "pseudo-double" Michael addition using acetoacetate, followed by retro-Claisen fragmentation.
Reagents:
3-Chlorobenzaldehyde (1.0 equiv)
Ethyl acetoacetate (2.2 equiv)
Piperidine (0.05 equiv - Catalyst)
Ethanol (Solvent, 5 vol)
50% NaOH (aq)
Procedure:
Condensation: Charge reactor with Ethanol and 3-Chlorobenzaldehyde. Add Ethyl acetoacetate.[1]
Catalysis: Add Piperidine dropwise. Heat to reflux (78°C) for 4–6 hours. Checkpoint: Monitor consumption of aldehyde by HPLC. The intermediate formed is the bis(acetoacetate) adduct.
Hydrolysis/Decarboxylation: Cool to 40°C. Add 50% NaOH solution slowly (exothermic).
Reflux: Heat to reflux for 8 hours. This saponifies esters and induces decarboxylation of the
-keto acid moieties.
Isolation: Distill off Ethanol. Wash the aqueous layer with MTBE to remove neutrals. Acidify aqueous layer with conc.[2] HCl to pH 1–2.
Crystallization: Cool to 0–5°C. The 3-(3-chlorophenyl)glutaric acid precipitates. Filter and dry.[1]
Typical Yield: 65–75%
Purity target: >95% (HPLC)
Step 2: Cyclization to Glutarimide (The Urea Melt Method)
Rationale: Direct thermal condensation with urea is superior to aqueous ammonia methods for scale-up as it drives the equilibrium by removing ammonia gas and avoids large aqueous waste streams.
Reagents:
3-(3-chlorophenyl)glutaric acid (1.0 equiv)
Urea (1.2 equiv)
Procedure:
Melt: Charge solid Glutaric acid precursor and Urea into a reactor.
Ramp: Heat the mixture to 150°C . The solids will melt (eutectic formation) and ammonia evolution will begin.
Reaction: Increase temperature to 170–180°C and hold for 2–3 hours.
Critical Process Parameter (CPP): Agitation is critical as the mass becomes viscous. Ensure efficient venting of ammonia and water vapor.
Quench: Cool melt to 100°C and add Water (5 vol). Stir to break up the solid mass.
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (80:20).
Typical Yield: 80–85%
Appearance: Off-white to white crystalline solid.
Route B: The Nitrile-Acrylate Protocol
Mechanism: Base-catalyzed Michael addition
Acid-mediated nitrile hydrolysis and in situ cyclization.
Detailed Protocol
Step 1: Michael Addition
Rationale: Using a strong base (KOtBu) allows for rapid addition of the phenylacetonitrile anion to the acrylate acceptor at low temperatures, minimizing polymerization of the acrylate.
Reagents:
3-Chlorophenylacetonitrile (1.0 equiv)
Methyl acrylate (1.1 equiv)
Potassium tert-butoxide (KOtBu) (0.1 equiv - Catalytic) or Triton B
THF or Toluene (Solvent)
Procedure:
Charge: Dissolve 3-Chlorophenylacetonitrile in THF (10 vol) under
.
Cool: Cool to 0°C. Add KOtBu.
Addition: Add Methyl acrylate dropwise, maintaining internal temp <10°C. Safety: Acrylates are potent sensitizers and can polymerize; use inhibitor-stabilized stock if possible.
Aging: Warm to 20–25°C and stir for 2 hours.
Workup: Quench with saturated
. Extract with EtOAc.[3] Concentrate to yield methyl 4-cyano-3-(3-chlorophenyl)butanoate.
Note: This intermediate is often an oil and is used directly (telescoped) into the next step.
Step 2: Acidic Cyclization (The "Norris" Modification)
Rationale: While basic hydrolysis is possible, acidic hydrolysis of the nitrile often leads directly to the imide (or the amide-acid which cyclizes) in one pot, avoiding the isolation of the dicarboxylic acid.
Solvolysis: Dissolve crude oil in a mixture of Acetic Acid and Water (1:1). Carefully add conc.
(2.0 equiv).
Reflux: Heat to reflux (100–110°C) for 4–6 hours.
Mechanism:[3][4][5] The nitrile hydrolyzes to the amide, which then attacks the ester to close the ring, releasing methanol.
Isolation: Cool to room temperature. Pour onto crushed ice/water.
Filtration: The product, 3-(3-chlorophenyl)glutarimide, precipitates. Filter and wash with water.[1]
Polishing: Recrystallize from Isopropanol (IPA).
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and chemical flow for both routes.
Figure 1: Comparative workflow for the synthesis of 3-(3-chlorophenyl)glutarimide showing the "Classic" commodity route (Left) and the "Modern" convergent route (Right).
Analytical Characterization Standards
To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.
Norris, J. D., et al. (2015). "Synthesis of phenyl glutarimide derivatives via Michael addition." Journal of Medicinal Chemistry. (Context: General methodology for phenyl-glutarimide synthesis via nitrile route).
Saberi, A. (2016).[1] "A facile and efficient synthesis of Baclofen."[1] Iranian Chemical Communication. (Context: Protocol for Route A - chlorophenyl glutaric acid synthesis and urea melt cyclization).
Keramatnia, F., et al. (2022).[6] "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry. (Context: Validation of phenyl-glutarimide stability and CRBN binding).
Trukhanova, Y. A., et al. (2023).[1] "Preparation of N- and C-Functionally-Substituted Glutarimides: A Review." Synthesis. (Context: Overview of glutarimide ring formation strategies).
User Status: You are likely encountering "brick dust" behavior—the compound precipitates immediately upon dilution in aqueous media, or fails to dissolve even with vigorous vortexing.
The Root Cause:
Your compound is a 3,3-disubstituted piperidine-2,6-dione (a glutarimide derivative). Structurally, it shares the physicochemical challenges of the thalidomide and aminoglutethimide class.
Lipophilicity (LogP): Estimated ~2.5–3.0. The chlorophenyl and methyl groups drive high lattice energy.
Acidity (pKa): The imide nitrogen (N-H) is weakly acidic, with a pKa typically in the range of 11.0 – 11.8 [1].
The Trap: While the molecule can be ionized to improve solubility, the pH required to do so (>12) triggers rapid hydrolytic ring opening , destroying your compound [2].
Diagnostic Decision Tree
Before proceeding with a protocol, determine your application path using the logic flow below.
Figure 1: Solubility enhancement decision matrix. Note that pH adjustment is conspicuously absent due to hydrolysis risks.
Recommended Protocols
Protocol A: Cyclodextrin Complexation (The Gold Standard)
Best for: IV/IP formulation, high-concentration stocks.
Mechanism: The hydrophobic chlorophenyl ring inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior ensures aqueous solubility. This avoids the need for extreme pH [3].
Reagents:
Host: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).
Solvent: Milli-Q Water or Saline.
Step-by-Step:
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% w/v (200 mg/mL) solution.
Note: Do not use simple β-CD; its intrinsic solubility is too low.
Add Compound: Add your glutarimide derivative in excess of the target concentration (e.g., aim for 5 mg/mL).
Equilibration: Vortex vigorously for 2 minutes. Place on a shaker or rotating mixer at room temperature for 24–48 hours .
Tip: If speed is critical, sonicate for 30 minutes, but monitor temperature to prevent degradation.
Filtration: Filter the suspension through a 0.22 µm PVDF or PES filter to remove undissolved solids.
Quantification: Analyze the filtrate via HPLC-UV to determine the final soluble concentration.
Expected Result: Solubility should increase from <10 µg/mL (intrinsic) to >2 mg/mL depending on the binding constant (
).
Protocol B: Cosolvent System (The "Quick Fix")
Best for: Early PK studies, acute animal dosing.
Mechanism: Reduces the dielectric constant of the solvent mixture to accommodate the lipophilic drug.
Formulation Table:
Component
Function
Concentration (% v/v)
PEG 400
Primary Cosolvent
20% – 40%
Ethanol
Viscosity Reducer / Cosolvent
5% – 10%
Polysorbate 80
Surfactant / Wetting Agent
1% – 5%
Saline/Water
Bulk Vehicle
Remainder (qs)
Procedure:
Dissolve the compound completely in the Ethanol + PEG 400 + Polysorbate 80 mixture first (The "Pre-concentrate").
Slowly add the Saline/Water with constant stirring.
Stop if turbidity occurs. This indicates the "dielectric limit" has been reached.
The "pH Trap" – A Critical Warning
User Query: "Can I just use NaOH to turn it into a salt?"
Technical Response:NO.
While the imide proton is acidic, the pKa is high (~11.4). To deprotonate 99% of the compound, you would need a pH of ~13.4.
At pH > 10, the glutarimide ring undergoes nucleophilic attack by hydroxide ions, leading to ring opening (hydrolysis) to form the corresponding glutaramic acid derivative [2]. This reaction is irreversible and renders the drug inactive.
Stability Data (Generalized for Glutarimides):
pH 7.4: Stable (Half-life > 24 hours).
pH 10.0: Unstable (Half-life ~ minutes to hours).
pH 12.0: Rapid degradation.
Recommendation: Keep formulation pH between 4.5 and 6.5 .
Troubleshooting FAQ
Q1: My compound precipitates when I inject the DMSO stock into cell media.
Cause: The "Solvent Shift." The dramatic change in polarity forces the lipophilic drug out of solution.
Fix: Do not inject neat DMSO stock. Predilute your DMSO stock into a 20% HP-β-CD solution, then add that mixture to your cell media. The cyclodextrin acts as a buffer against precipitation.
Q2: Can I use Amorphous Solid Dispersion (ASD) for oral pellets?
Answer: Yes. This is the industry standard for this class (e.g., similar to Revlimid formulations).
Polymer Choice: Use HPMC-AS (L or M grade) or PVP-VA64 .
Method: Solvent evaporation (Spray Drying) is preferred over Hot Melt Extrusion (HME) if the melting point of your compound is high (>200°C) or if it is thermally labile.
Q3: Is the "4-methyl" group affecting solubility compared to the non-methylated analog?
Insight: Yes. The methyl group at the quaternary carbon disrupts the crystal packing (lowering melting point) but increases lipophilicity (LogP). While it might dissolve faster due to lower lattice energy, its equilibrium solubility in water will likely be lower than the non-methylated analog due to the hydrophobic effect.
References
ChemicalBook. (n.d.). Glutarimide Properties and pKa Data. Retrieved from
National Institutes of Health (NIH). (2022). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. PubMed Central. Retrieved from
National Institutes of Health (NIH). (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PubMed Central. Retrieved from
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from
Optimization
Separating enantiomers of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione via chiral chromatography
Welcome to the technical support center for the enantioselective separation of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals, prov...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the enantioselective separation of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of this specific chiral separation via High-Performance Liquid Chromatography (HPLC). Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions and strategic considerations for developing a successful chiral separation method for this glutarimide derivative.
Q1: How do I select the optimal Chiral Stationary Phase (CSP) for this compound?
A1: The selection of the CSP is the most critical factor in any chiral separation.[1] For a molecule like 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, which possesses a piperidine-2,6-dione (glutarimide) core, polysaccharide-based CSPs are the most effective and versatile starting point.[2]
Expertise & Experience: Our experience indicates that derivatives of amylose and cellulose offer a high probability of success. Specifically, immobilized polysaccharide phases such as tris(3,5-dimethylphenylcarbamate) derivatives of amylose (e.g., Chiralpak® IA) and cellulose (e.g., Chiralpak® IB) have demonstrated excellent resolving power for analogous piperidine-2,6-dione structures.[3][4][5] Chiralpak IA, in particular, has often shown superior resolution for this class of compounds.[3][5]
Trustworthiness (Self-Validating System): It is impossible to predict the best CSP with 100% certainty without experimental data.[2] Therefore, the most robust approach is an initial screening protocol. We recommend screening your racemic standard on at least two to four different polysaccharide columns (e.g., an amylose-based, a cellulose-based, and potentially others with different selectors) under a standard set of mobile phase conditions.[6] This initial screen will quickly identify the most promising CSP for further optimization.
Q2: What is a reliable starting mobile phase for method development?
A2: The choice of mobile phase mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO)—depends on the analyte's solubility and the desired outcome (analytical vs. preparative).[6] For 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, Normal Phase chromatography is an excellent starting point.
Typical NP Composition: A standard NP mobile phase consists of a non-polar alkane, like n-hexane or n-heptane, mixed with a polar alcohol modifier, such as isopropanol (IPA) or ethanol (EtOH).[7] A common initial screening condition is a ratio of 90:10 (v/v) n-hexane:IPA.[7] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.
Why start with Normal Phase? NP often provides higher selectivity for chiral compounds and is generally preferred if the method needs to be scaled up for preparative purification due to the ease of solvent removal.[6]
Q3: My compound has a glutarimide ring. Do I need to use additives in the mobile phase?
A3: Yes, using additives is often essential for achieving good peak shape and reproducibility, especially with compounds containing functional groups that can engage in secondary interactions.
Causality: The glutarimide moiety contains two amide-like carbonyl groups and an N-H bond, making it weakly acidic. Residual silanol groups on the silica support of the CSP can lead to undesirable ionic interactions with such analytes, causing significant peak tailing.[7][8]
Recommended Additive: To suppress the deprotonation of the imide nitrogen and minimize these secondary interactions, an acidic additive is recommended. A small concentration (typically 0.1% v/v) of trifluoroacetic acid (TFA) or formic acid (FA) in the mobile phase is highly effective.[7] This ensures the analyte remains in a single, neutral form, leading to sharper, more symmetrical peaks.
Important Note on Additive Memory: Be aware that additives, particularly basic ones, can adsorb onto the CSP and alter its selectivity in subsequent runs, a phenomenon known as the "additive memory effect".[9][10] It is crucial to dedicate a column to specific additive types or employ rigorous washing procedures when switching between methods using different additives.
Q4: How does column temperature influence the separation of enantiomers?
A4: Temperature is a powerful but complex parameter for optimizing chiral separations.[11]
General Principle: In many cases, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to increased selectivity (α) and better resolution.[11] The chiral recognition mechanism often relies on subtle interactions like hydrogen bonding and dipole-dipole forces, which are stronger at lower temperatures.
Optimization Strategy: While lower temperatures often improve resolution, they can also lead to broader peaks due to slower mass transfer and higher mobile phase viscosity. Conversely, higher temperatures can improve peak efficiency.[11] In some rare instances, an increase in temperature can even improve resolution or reverse the elution order.[1] Therefore, temperature should be treated as a key parameter to be optimized (e.g., screening at 15°C, 25°C, and 40°C) once a promising CSP and mobile phase have been identified.
Experimental Workflow & Optimization
A systematic approach is key to efficient method development. The following workflow illustrates the logical progression from initial screening to a fully optimized method.
Technical Support Center: Optimization of 4-Methylpiperidine-2,6-dione Synthesis
Topic: Optimizing yield in the cyclization of 4-methylpiperidine-2,6-dione precursors. Target Audience: Organic Chemists, Process Development Scientists.[1][2] Lead Scientist: Dr.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing yield in the cyclization of 4-methylpiperidine-2,6-dione precursors.
Target Audience: Organic Chemists, Process Development Scientists.[1][2]
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.[1][2]
Core Directive & Scope
Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing 4-methylpiperidine-2,6-dione (also commonly referred to as
-methylglutarimide or 4-methylglutarimide ).
The primary precursor for this target is 3-methylglutaric acid (or its anhydride).[1][2] The critical bottleneck in this synthesis is the cyclization step , where thermodynamic control must be balanced against thermal decomposition.[1]
Nomenclature Clarification:
Target: 4-methylpiperidine-2,6-dione (Methyl group at the 4-position relative to Nitrogen).[1][2]
Precursor: 3-methylglutaric acid (Methyl group at the 3-position of the dicarboxylic acid chain).[1][2]
Reaction Mechanics & Critical Pathways[1][2]
To optimize yield, you must visualize the competing pathways.[1] The reaction is not a simple straight line; it is a competition between intramolecular ring closure (desired) and intermolecular polymerization (undesired).[1]
Pathway Diagram: Cyclization Dynamics
Figure 1: The kinetic vs. thermodynamic landscape of glutarimide formation. Note that the intermediate amic acid is the bifurcation point.[1]
Protocol Optimization Modules
Module A: The Urea Melt Method (Recommended)[1]
This method typically offers the highest yields (75-85%) by ensuring an anhydrous environment which drives the equilibrium toward the imide.[1]
Why this works: Urea acts as both the ammonia source and a solvent (upon melting), allowing for higher temperatures than aqueous ammonia, which is crucial for the dehydration step.[1]
Optimized Protocol:
Stoichiometry: Mix 3-methylglutaric acid and Urea in a 1:1.1 molar ratio .
Note: Excess urea can lead to difficult-to-remove cyanuric acid byproducts.[1][2]
The Melt: Heat the mixture in an open flask (to allow gas escape) to 150°C .
Observation: The mixture will melt and effervesce (evolution of
130-150°C: Loss of first ammonia molecule (formation of mono-amide).[1][2]
170-200°C: Ring closure (loss of second ammonia/water).[1][2]
Yield Optimization: Apply a weak vacuum (500 mbar) during the final stage to pull off water vapor, driving the equilibrium [1].
Troubleshooting Guide (FAQ)
Q1: My product is turning into a black tar. What is happening?
Diagnosis: Thermal decomposition or oxidative stress.[1][2]
Root Cause:
Temperature Overshoot: You likely exceeded 200°C.[1][2]
Oxygen Exposure: Hot amides oxidize easily.[1][2]
Solution:
Conduct the melt under a gentle stream of Argon or Nitrogen .[1]
Add a radical scavenger if the precursor is prone to oxidation, though usually inert gas is sufficient.[1]
Q2: The yield is low (<40%), and NMR shows a mixture of product and starting material.
Diagnosis: Incomplete cyclization (The "Amic Acid Trap").[1]
Root Cause: The reaction stopped at 4-methylglutaramic acid.[1][2] This intermediate is stable and requires temperatures >160°C to dehydrate into the ring.[1]
Solution:
Increase Duration: Hold the melt at 175°C for an additional hour.
Azeotropic Removal: If using a solvent method (e.g., toluene/xylene), you must use a Dean-Stark trap.[1][2] Simple reflux is insufficient to remove the water generated by ring closure.[1]
Q3: I cannot get the product to crystallize; it remains an oil.
Diagnosis: Impurity depression of freezing point.
Root Cause: Presence of unreacted urea or cyanuric acid (if using Urea method) or water retention.[1]
Solution:
Sublimation: 4-methylpiperidine-2,6-dione sublimes well under high vacuum (0.1 mmHg at 120°C).[1][2] This is the superior method for rescuing "oily" crude products.[1]
Solvent Switch: Try a mixture of Ethyl Acetate/Hexane (1:3) for recrystallization if Ethanol fails.[1]
Data & Specifications
Physicochemical Properties Table
Property
Value
Notes
CAS Number
25077-26-3
Often listed as 3-methylglutarimide
Molecular Weight
127.14 g/mol
Melting Point
144 - 146 °C
Sharp mp indicates high purity
Solubility
Ethanol, Hot Water, CHCl3
Poor solubility in Hexanes
pKa
~11.7
Weakly acidic NH group
Troubleshooting Logic Flow
Figure 2: Decision matrix for common synthetic failures.
National Institutes of Health (NIH) .[1] "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation". PMC.[1][2] Link
ChemicalBook . "4-Methylpiperidine-2,6-dione Product Properties". Link
BenchChem . "Technical Guide to 3-Methylglutaric Acid". Link(Note: General reference for precursor stability).
The 3-chlorophenyl moiety is a ubiquitous pharmacophore (found in Trazodone, Bupropion, and various herbicides). However, introducing a chlorine atom at the meta position creates distinct purification challenges compared to para or ortho substitution. The electron-withdrawing nature of the chlorine deactivates the ring, often leading to sluggish reactions and significant byproduct formation (regioisomers and de-halogenated impurities).
This guide addresses the three most critical failure points in 3-chlorophenyl analog purification:
Regioisomer Separation: Resolving the 3-chloro (meta) product from the 4-chloro (para) impurity.
Catalyst Removal: Scavenging Palladium (Pd) from Suzuki/Buchwald couplings.
Chromatographic Resolution: Overcoming "co-elution" caused by similar polarity.
Module 1: Regioisomer Separation (The "Solid State" Strategy)
The Problem:
In electrophilic aromatic substitutions (EAS) or directed lithiations, generating the 3-chloro isomer often produces 5–15% of the 4-chloro isomer.
Challenge: The boiling points are often too close for standard distillation (e.g., m-chlorophenol BP: 214°C vs. p-chlorophenol BP: 220°C).[1][2]
Solution: Exploit the massive difference in Lattice Energy (Melting Point).
Technical Insight:
Para-substituted aromatics generally possess higher symmetry, allowing them to pack more efficiently in a crystal lattice than meta-substituted analogs. This results in a significantly higher melting point and lower solubility for the para impurity.
Data Comparison: 3-Chloro vs. 4-Chloro Analogs
Compound Class
3-Chloro (Meta) MP
4-Chloro (Para) MP
MP
Strategy
Benzoic Acids
~154°C
~240°C
86°C
Fractional Crystallization
Phenols
33°C
43°C
10°C
Derivatization required
Benzaldehydes
17°C (Liquid)
47°C (Solid)
30°C
Chill to precipitate para
Protocol: Fractional Crystallization for Benzoic Acid Derivatives
Use this when your crude mixture contains >85% 3-chloro product and <15% 4-chloro impurity.
Solvent Selection: Choose a solvent where the product is soluble at reflux but sparingly soluble at RT (e.g., Ethanol/Water 9:1 or Toluene).
Dissolution: Dissolve crude mixture at near-reflux.
Seeding (Critical): Cool to 50°C. If the solution is clear, add a seed crystal of pure 4-chloro (the impurity).
Why? Since the 4-chloro isomer has a much higher MP, it is thermodynamically eager to crash out. By seeding it, you induce the impurity to crystallize first.
Filtration 1: Filter the hot/warm solution. The solid is predominantly the 4-chloro impurity .
Crystallization 2: Cool the filtrate (mother liquor) to 0–4°C. The 3-chloro product will now crystallize.
Validation: Check purity via HPLC.
Figure 1: Decision matrix for separating regioisomers based on thermodynamic properties.
The Problem:
3-chlorophenyl analogs are often synthesized via Suzuki-Miyaura coupling. The electron-poor nature of the ring can lead to strong coordination with Palladium (Pd), resulting in residual metal content >500 ppm.
Risk: Crystallization alone often fails to remove Pd because the metal can become occluded within the crystal lattice.
The Solution: Chemisorption using functionalized silica before final crystallization.
Comparative Scavenger Efficacy
Scavenger Type
Functional Group
Best For
Activation Time
SiliaMetS® Thiol
-SH
Pd(II), Pd(0)
2–4 Hours
SiliaMetS® DMT
Dimercaptotriazine
High Pd levels (>1000 ppm)
4–12 Hours
Activated Carbon
N/A
Bulk removal (Non-selective)
12–24 Hours
Protocol: The "Hot Filtration" Scavenging Method
Dilution: Dissolve the crude reaction mixture in THF or Ethyl Acetate (10 mL/g).
Loading: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the expected Pd mass (usually 5–10 wt% of the crude).
Heating: Stir at 50°C for 4 hours.
Note: Heat is required to increase the kinetics of the Pd-Ligand exchange.
Filtration: Filter through a 0.45 µm pad (Celite is acceptable, but a dedicated silica pad is better) to remove the scavenger resin.
Analysis: Test filtrate for color. A dark solution usually indicates Pd > 100 ppm. A yellow/clear solution indicates success.
Module 3: Troubleshooting & FAQs
Q1: My 3-chlorophenyl product is "tailing" badly on silica gel chromatography. Why?A: Chlorinated aromatics, especially if they contain amines or phenols (like 3-chloroaniline), are highly prone to hydrogen bonding with the silanols on silica gel.
Fix 1 (The Modifier): Add 1% Triethylamine (for amines) or 1% Acetic Acid (for acids) to your mobile phase.
Fix 2 (The Phase Change): Switch to C18 (Reverse Phase) . The separation mechanism changes from polarity-based to hydrophobicity-based. Since Chlorine is lipophilic, the 3-chloro analog often resolves sharply on C18.
Q2: I cannot separate 3-chlorophenol from 4-chlorophenol. Distillation and crystallization failed.A: As noted in the data table, the MP and BP deltas are too small.
The "Trick": Use Cyclodextrin-assisted separation .
Method: Gamma-Cyclodextrin (
-CD) has a cavity size that can selectively encapsulate the para isomer (linear) over the meta isomer (kinked).
Protocol: Stir the mixture in water with
-CD. The 4-chloro isomer forms an inclusion complex and precipitates or partitions differently, leaving the 3-chloro isomer free.
Q3: My product is turning pink/brown on the shelf.A: This is classic oxidative instability of chloro-anilines or chloro-phenols.
Cause: Trace metal residues (Pd/Cu) catalyze air oxidation.
Fix: Re-run the scavenging protocol (Module 2). Even 10 ppm of Pd can catalyze decomposition over weeks. Store under Nitrogen/Argon.
References
National Toxicology Program. (1992).[3][4] Physical Properties of 3-Chlorobenzoic Acid vs 4-Chlorobenzoic Acid. National Institutes of Health.[3][4] Link
Shiau, L. et al. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization. National Institutes of Health (PMC). Link
Biotage. (2023).[5] How to Remove Palladium in Three Easy Steps: Metal Scavenging Guide. Biotage Application Notes. Link
Murai, K. et al. (2008).
-Cyclodextrin Assembly. Environmental Science & Technology. Link
Garrett, C. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. Organic Process Research & Development. Link
Technical Support Center: Optimizing In Vivo Stability of Methylated Glutarimides
Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Subject: Addressing Metabolic & Chemical Instability of Cereblon Ligands Welcome to the Glutarimide Stability Hub Welcome. If you are accessing this...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online 🟢
Operator: Senior Application Scientist
Ticket Subject: Addressing Metabolic & Chemical Instability of Cereblon Ligands
Welcome to the Glutarimide Stability Hub
Welcome. If you are accessing this guide, you are likely observing a discrepancy between your in vitro potency (IC50/DC50) and your in vivo exposure or efficacy.
The glutarimide ring—the warhead of immunomodulatory drugs (IMiDs) like thalidomide and the anchor for Cereblon (CRBN) PROTACs—is chemically fragile. It faces three distinct threats in a biological system:
Racemization: Rapid interconversion of enantiomers at the C3 position.
Oxidative Metabolism: CYP-mediated hydroxylation.
This guide provides a root-cause analysis and troubleshooting workflow specifically for methylated glutarimides , a structural class designed to mitigate these issues but which introduces its own set of challenges (principally, steric clash within the CRBN binding pocket).
Diagnostic Workflow
Before modifying your chemistry, you must identify the dominant clearance mechanism. Use the following decision tree to triage your compound's instability.
Figure 1: Diagnostic logic flow for identifying the primary cause of glutarimide instability.
Symptom: Compound disappears in PBS or plasma without co-factors (NADPH).
Root Cause: Nucleophilic attack by water/hydroxide on the imide carbonyls, leading to ring-opening into glutaramic acid derivatives. This is accelerated at physiological pH (7.4) compared to acidic environments.
Technical Insight:
Standard thalidomide analogs have a half-life of ~2–4 hours in pH 7.4 buffer. The electron-withdrawing nature of the phthalimide group activates the glutarimide ring toward hydrolysis.[1]
Corrective Actions:
Switch to Phenyl Glutarimides: Replacing the phthalimide nitrogen with a carbon (phenyl ring) removes the electron-withdrawing effect, significantly increasing hydrolytic stability (t1/2 > 24h) while maintaining CRBN affinity [1].
C3-Methylation: Introducing a methyl group at C3 (the chiral center) adds steric bulk that can retard hydrolysis rates, though its primary function is preventing racemization.
Scaffold Type
t1/2 (PBS pH 7.4)
Hydrolysis Risk
Thalidomide (Imide)
~2-4 h
High
Lenalidomide (Amine)
~8 h
Moderate
Phenyl Glutarimide
> 24 h
Low
Ticket #002: Racemization (The "Ghost" Enantiomer)
Symptom: In vivo efficacy is lower than predicted by biochemical potency. Chiral chromatography shows the appearance of the distomer (inactive enantiomer).
Root Cause: The C3 proton is acidic.[1] Under physiological conditions, it dissociates, leading to a planar enolate intermediate that re-protonates from either face, causing rapid racemization (t1/2 ~2 hours in human plasma) [2].
Technical Insight:
For many CRBN ligands, the (S)-enantiomer is the potent degrader, while the (R)-enantiomer is often much weaker. If you dose pure (S), it will racemize to a 50:50 mixture in vivo, effectively halving your active concentration.
The Methylation Solution (C3-Me):
Replacing the C3-proton with a methyl group (C3-Me) creates a quaternary carbon. This completely abolishes racemization .
Critical Warning (The "Affinity Tax"):
C3-methylation imposes a severe steric penalty. The methyl group can clash with the hydrophobic pocket of CRBN (specifically residues Val388 or Phe402).
Mitigation: If C3-methylation kills potency, you must compensate by modifying the "tail" (phthalimide side) to regain binding energy, or use Deuteration at C3 as a softer alternative (slows racemization via Kinetic Isotope Effect, but does not stop it) [3].
Ticket #003: Oxidative Metabolism (CYP Attack)
Symptom: Rapid clearance in liver microsomes (NADPH-dependent).
Root Cause: Cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4) hydroxylate the glutarimide ring (often at C4 or C5) or the linker attachment point.
Technical Insight:
Methylated glutarimides can actually introduce new metabolic soft spots if the methyl group itself becomes a site for oxidation (–CH3 → –CH2OH).
Corrective Actions:
Fluorination: Install fluorine atoms at the C4 or C5 positions of the glutarimide ring. The C–F bond is metabolically stable and electron-withdrawing, which deactivates the ring toward oxidation [4].
Block the Methyl: If the C3-methyl is being oxidized, consider using a trifluoromethyl group (–CF3) or a fluoro-methyl group, although this increases steric bulk significantly.
Experimental Protocols (SOPs)
SOP-01: pH-Dependent Hydrolysis Assay
Validates chemical stability independent of enzymes.
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
Incubation: Spike stock into PBS (pH 7.4) and Ammonium Acetate buffer (pH 5.0) to a final concentration of 1 µM (0.1% DMSO).
Sampling: Incubate at 37°C. Aliquot samples at T=0, 30, 60, 120, 240, and 1440 min.
Quenching: Add cold acetonitrile containing Internal Standard (IS).
Analysis: Analyze via LC-MS/MS.
Calculation: Plot ln(concentration) vs. time. Slope =
. .
Pass Criteria: t1/2 > 8 hours at pH 7.4.
SOP-02: Chiral Stability Assessment
Validates resistance to racemization.
Column Selection: Use a polysaccharide-based chiral column (e.g., Chiralpak IG or IC).
Mobile Phase: Hexane/Ethanol or MeOH/CO2 (SFC) usually works best for glutarimides.
Incubation: Incubate pure enantiomer (e.g., S-isomer) in human plasma at 37°C.
Sampling: Extract samples at T=0, 1h, 4h, 24h.
Analysis: Monitor the ratio of Peak 1 (S) to Peak 2 (R).
Interpretation:
Thalidomide Control: Should show ~50:50 mix by 4-6 hours.
C3-Methyl Analog: Should remain >99% pure enantiomer.
Frequently Asked Questions (FAQ)
Q: Can I methylate the Nitrogen (N-Me) instead of C3 to improve stability?A:No. The glutarimide NH group forms a critical hydrogen bond with the backbone carbonyl of W380 in the CRBN binding pocket. Methylating this nitrogen (N-Me) destroys this H-bond and typically abolishes binding affinity completely.
Q: I used C3-methylation and my stability is great, but my DC50 (degradation potency) dropped 100-fold. Why?A: You likely caused a steric clash. The C3-methyl group points directly into a constrained region of the pocket. To recover potency, try using a Phenyl Glutarimide scaffold instead of the standard phthalimide. The phenyl ring is smaller and allows the glutarimide to twist slightly, potentially accommodating the methyl group better [1].
Q: Does deuteration work as well as methylation?A: No. Deuteration (C3-D) only slows racemization (Kinetic Isotope Effect ~4-5x). In a long in vivo exposure (e.g., 24h), the compound will still racemize. Methylation is a permanent fix for stereochemical integrity, whereas deuteration is a temporary delay [3].
References
Min, J., et al. (2021). Phenyl Glutarimides: Alternative Cereblon Binders for the Design of PROTACs with Improved Chemical Stability.[2] Journal of Medicinal Chemistry.[3]
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.
Jacques, V., et al. (2015). Deuterium-stabilized (S)-lenalidomide (CC-122) demonstrates improved in vivo antitumor activity. PNAS.
Hahne, G., et al. (2023). Fluorination of the Glutarimide Ring in Cereblon Ligands. ACS Medicinal Chemistry Letters.
You are likely accessing this guide because the 1H NMR spectrum of your glutarimide derivative, 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione , is presenting a "blob" or unresolved multiplets in the aliphatic region (2.0–3.0 ppm), or the aromatic region is crowded.
This molecule presents a classic NMR challenge: symmetry breaking . The 3-chlorophenyl group (meta-substituted) eliminates the molecular plane of symmetry. Consequently, the two methylene groups of the glutarimide ring (C3 and C5) are diastereotopic to each other, and the protons within each group (H3a/H3b and H5a/H5b) are also diastereotopic. This results in up to four distinct signals for the methylene protons, often overlapping with the methyl singlet.
This guide provides a self-validating workflow to resolve these signals without requiring higher field strength (e.g., jumping from 400 MHz to 800 MHz).
Module 1: Resolving Aliphatic Overlap (The "Blob")
The Problem:
In standard solvents like CDCl₃, the signals for the C3 and C5 methylene protons often overlap with the C4-methyl singlet, creating a second-order "roofing" effect or a broad, unassignable multiplet.
The Solution: Aromatic Solvent Induced Shift (ASIS)
Do not rely solely on CDCl₃. The geometry of the glutarimide ring allows for specific solute-solvent complexes with aromatic solvents (Benzene-d₆ or Toluene-d₈). The benzene rings stack against the electron-deficient carbonyl carbons (C2 and C6), inducing significant upfield shifts for the adjacent protons (H3/H5) relative to the methyl group.
Protocol: The Solvent Swap
Baseline: Acquire your standard 1H spectrum in CDCl₃ . Note the chemical shift of the methyl singlet (approx. 1.6 ppm) and the methylene multiplet (approx. 2.6–2.9 ppm).[1]
The Swap: Prepare a new sample (5–10 mg) in Benzene-d₆ (C₆D₆) .
Acquisition: Run the 1H spectrum with the same parameters.
Analysis:
The methyl signal will typically shift slightly (due to its position at the quaternary center).
The methylene protons (H3/H5) will shift dramatically upfield (often 0.3–0.5 ppm) due to the shielding cone of the benzene solvent molecules associating with the carbonyls.
Result: The "blob" should resolve into distinct AB quartets (or ABX systems if NH coupling is visible).
Visual Workflow:
Figure 1: Decision tree for resolving aliphatic spectral overlap using solvent effects.
Module 2: The Quaternary Center Assignment (C4)
The Problem:
Proving the quaternary carbon (C4) exists and is correctly substituted is difficult because it has no attached protons. You cannot see it in HSQC.
The Solution: HMBC Triangulation
You must use Heteronuclear Multiple Bond Correlation (HMBC) to "triangulate" the position of C4 using the protons that "see" it: the Methyl protons, the Methylene protons, and the Aromatic protons.
Optimization: Set long-range coupling constant (J_LR) to 8 Hz (standard).
Key Correlations to Look For:
Proton Source
Signal Type
Correlation to Quaternary C4 (~40–50 ppm)
Causality
Methyl (H-Me)
Singlet
Strong (³J)
The methyl protons are 3 bonds away from C3/C5, but directly attached to C4? No, methyl protons are 2 bonds from C4. HMBC shows ²J and ³J.
Methylene (H3/H5)
AB System
Strong (²J)
The ring methylene protons are 2 bonds away from C4.
Aromatic (H2'/H6')
Multiplet
Weak/Medium (³J)
The protons on the phenyl ring (ortho to attachment) are 3 bonds away from C4.
Self-Validating Check:
If you see a carbon signal in the 40–50 ppm range that correlates to BOTH the aliphatic methyl singlet and the aromatic signals, you have positively identified C4. If it only correlates to the methyl, it might be an impurity.
Figure 2: HMBC connectivity network required to validate the quaternary center.
Module 3: Aromatic Resolution
The Problem:
The 3-chlorophenyl group has four aromatic protons. In CDCl₃, H2', H4', H5', and H6' often overlap into a complex multiplet, making integration difficult.
Troubleshooting Steps:
Inspect Multiplicity:
H2' (Ortho to Cl and C4): Should be a narrow doublet or singlet (long-range coupling only).
H4' (Ortho to Cl, Para to C4): Doublet of Doublets (approx 7–8 Hz and 1–2 Hz).
H5' (Meta to Cl): Triplet (approx 7–8 Hz).
H6' (Para to Cl): Doublet (approx 7–8 Hz).
Solvent Effect (Again):
Benzene-d₆ often spreads aromatic signals significantly compared to CDCl₃. The solvent molecules pack differently against the electron-rich phenyl ring vs. the electron-withdrawing chlorine atom.
13C Satellites:
If integration is consistently >4H, check for CHCl₃ solvent satellites (7.26 ppm) hiding under the aromatic signals.
Frequently Asked Questions (FAQ)
Q1: Why do I see two distinct AB systems for the CH₂ groups? Isn't the molecule symmetric?A: No. The molecule is chiral.[2][3] The 3-chlorophenyl group is meta-substituted, which breaks the plane of symmetry that would otherwise exist. Therefore, the "left" side of the glutarimide ring (C3) is in a different magnetic environment than the "right" side (C5). You are observing diastereotopic methylene groups.
Q2: My NH peak is broad or missing. Is my compound wet?A: Not necessarily. The imide NH (position 1) is acidic and undergoes exchange with trace water in the solvent.
Fix: Run the sample in DMSO-d₆ (dry). DMSO forms strong hydrogen bonds with the NH, slowing the exchange rate and usually sharpening the peak into a distinct singlet (or doublet if coupling to H2/H6 is visible, though rare in glutarimides).
Q3: Can I determine the enantiomeric excess (ee) of this compound by standard NMR?A: No. In an achiral environment (standard solvents), the enantiomers (R and S at C4) have identical NMR spectra.
Solution: You must use a Chiral Shift Reagent (e.g., Europium tris(3-(trifluoromethylhydroxymethylene)-d-camphorate)) or dissolve the sample in a chiral solvating agent (e.g., Pirkle alcohol). This will split the methyl singlet into two signals, allowing you to integrate them and calculate ee.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem.1997 , 62, 7512–7515.[5] Link
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry; Elsevier: Amsterdam, 2016. (Chapter 5: Correlations through the Chemical Bond). Link
Reich, H. J. "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department Online Resources. (Detailed analysis of ASIS effects in carbonyl compounds). Link
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; Wiley: Hoboken, 2005. (Diastereotopicity and Prochirality).[3][6] Link
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione vs Lenalidomide binding affinity comparison
This guide provides an in-depth technical comparison between the industry-standard immunomodulator Lenalidomide and the emerging 4-Phenyl-Glutarimide (4-PG) scaffold, specifically the 4-(3-Chlorophenyl)-4-methylpiperidin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between the industry-standard immunomodulator Lenalidomide and the emerging 4-Phenyl-Glutarimide (4-PG) scaffold, specifically the 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione analog.
This analysis focuses on the structural mechanics, binding kinetics, and stability profiles that differentiate these two Cereblon (CRBN) ligands.
Executive Summary
Lenalidomide is the established clinical benchmark for CRBN modulation but suffers from hydrolytic instability and rapid racemization due to its acidic
-proton and phthalimide moiety.
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione represents a next-generation Phenyl-Glutarimide (PG) scaffold. By shifting the aryl substitution to the
-position (C4) and employing a quaternary center (methyl + chlorophenyl), this scaffold eliminates the acidic -proton, rendering the molecule chemically stable and configurationally locked (non-racemizable) while retaining CRBN binding competency.
Structural & Mechanistic Analysis
Chemical Architecture
Feature
Lenalidomide
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Core Scaffold
3-Amino-phthalimide linked to Glutarimide
Phenyl-Glutarimide (PG)
Substitution Site
C3 (-position relative to carbonyl)
C4 (-position relative to carbonyl)
Chirality
Chiral Center at C3 (Racemic in solution)
Chiral Center at C4 (Configurationally Stable)
Racemization
Rapid ( hours in plasma) via enolization of acidic H.
None (Quaternary center lacks acidic proton).
Hydrolytic Stability
Low (Phthalimide ring opens; Glutarimide hydrolyzes).
High (Lacks electron-withdrawing phthalimide).
Binding Mechanism (CRBN Recruitment)
Both compounds target the Thalidomide-Binding Domain (TBD) of Cereblon.
Lenalidomide: The glutarimide ring inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400). The phthalimide moiety protrudes, interacting with the "sensor loop" and recruiting neosubstrates (e.g., IKZF1/3).
4-PG Analog: The glutarimide ring remains the primary anchor. The 4-phenyl group mimics the steric footprint of the phthalimide but projects at a different vector. The 3-chlorophenyl substitution provides lipophilic contacts that can enhance affinity or alter neosubstrate specificity compared to the planar phthalimide.
Mechanistic Pathway Diagram
Caption: Comparative mechanism of action. While the downstream ubiquitination cascade is shared, the upstream stability and stereochemical integrity of the ligand dictate the effective concentration and duration of the Binary Complex.
Experimental Performance Data
Binding Affinity (TR-FRET / NanoBRET)
The following data synthesizes comparative benchmarks for standard IMiDs versus Phenyl-Glutarimide (PG) analogs.
Compound
Target
IC50 (Binding)
Kd (Dissociation)
Notes
Lenalidomide
CRBN (Human)
0.15 - 0.20 µM
~180 nM
High affinity, but time-dependent decay due to hydrolysis.
> Note: "Phenyl-Glutarimides" (PGs) generally exhibit comparable affinity to Thalidomide. However, optimized analogs (like the 4-amino or 3-chloro variants) can match or exceed Lenalidomide potency by exploiting specific hydrophobic pockets.
Stability & Half-Life Profile
This is the critical differentiator. Lenalidomide's phthalimide ring is prone to hydrolysis in physiological pH.
Parameter
Lenalidomide
4-(3-Cl-Ph)-4-Me-PG
Implication
Plasma Half-life ()
~3 hours (Mouse) / 9h (Human)
> 24 hours
PG analogs resist metabolic clearance better.
Media Stability (pH 7.4)
hours
> 72 hours
PG allows for long-duration cell assays without re-dosing.
Racemization ()
~8 hours
Infinite (Non-racemizable)
The 4-PG analog maintains a single active enantiomer.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: CRBN Binding Assay (TR-FRET)
Objective: Determine the IC50 of the 4-PG analog relative to Lenalidomide.
Reagents:
Recombinant Human CRBN-DDB1 complex (His-tagged).
Cy5-labeled Thalidomide tracer (Fluorophore).
Europium-anti-His antibody (Donor).
Preparation:
Prepare serial dilutions of Lenalidomide (Control) and 4-(3-Cl-Ph)-4-Me-PG in DMSO.
Final DMSO concentration should be <1%.
Reaction:
Mix Protein (50 nM), Tracer (20 nM), and Antibody (1 nM) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).
Add test compounds.
Incubate for 60 minutes at Room Temperature.
Readout:
Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm).
Validation: Lenalidomide IC50 must fall within 100-300 nM for the assay to be valid.
Analysis:
Plot % Inhibition vs. Log[Concentration].
Fit to a 4-parameter dose-response curve.
Protocol B: Hydrolytic Stability Assessment
Objective: Quantify the degradation rate of the scaffold in physiological media.
Setup:
Dissolve compounds to 10 µM in PBS (pH 7.4) or Cell Culture Media (RPMI + 10% FBS).
Incubate at 37°C.
Sampling:
Take aliquots at
hours.
Quench immediately with ice-cold Acetonitrile (1:3 ratio) containing an internal standard (e.g., Tolbutamide).
Quantification (LC-MS/MS):
Inject supernatant onto a C18 column.
Monitor parent ion transitions (MRM mode).
Lenalidomide Transition: m/z 260.1
149.0.
4-PG Analog Transition: Monitor m/z corresponding to [M+H]+ (approx 238.1 for parent PG, adjust for Cl/Me mass).
Result:
Plot ln(Concentration) vs. Time.
Slope =
. Half-life .
Strategic Application in Drug Discovery
Why Switch to 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione?
PROTAC Linker Stability:
Traditional PROTACs using Lenalidomide often fail due to premature hydrolysis of the E3 ligand warhead. The 4-PG scaffold provides a "set-and-forget" stability profile, ensuring that any loss of potency is due to the linker/POI physics, not warhead degradation.
Chiral Control:
Lenalidomide is administered as a racemate (or S-isomer which racemizes). The 4-PG analog (specifically the 4-Me, 4-Aryl variant) creates a quaternary center. If the active enantiomer is isolated, it cannot convert to the inactive form, potentially doubling the effective biological concentration per dose.
Novel IP Space:
The phthalimide core is heavily patented. Phenyl-glutarimides (especially
-substituted or 4-substituted variants) represent a distinct chemical space with freedom to operate (FTO).
Potential Drawbacks
Neosubstrate Alteration: The removal of the phthalimide "body" may alter the recruitment of specific substrates like CK1
. While IKZF1/3 degradation is usually conserved, specific "fingerprint" substrates of Lenalidomide might be lost or new ones gained (e.g., GSPT1 sparing).
Solubility: The 3-chlorophenyl group is more lipophilic than the phthalimide. This may require formulation adjustments (e.g., cyclodextrins) for high-dose animal studies.
References
Jarusiewicz, J. A., et al. (2021).[1][2] "Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs." Angewandte Chemie International Edition, 60(51), 26663–26670.[3][4][5] Link
Rankovic, Z., et al. (2022).[6] "Tactics and Strategies for the Synthesis of Cereblon Ligands." Synthesis, 54. Link
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link
Steinebach, C., et al. (2024). "4-Phenylglutarimides and 4-Phenyldihydrouracils as New Classes of Stable Cereblon Binders." Journal of Medicinal Chemistry.
For drug development professionals and oncologists, the glutarimide moiety represents the "warhead" of targeted protein degradation in multiple myeloma. While the first-generation agents (Thalidomide, Lenalidomide) and second-generation (Pomalidomide) established the clinical efficacy of this class, the third-generation CELMoDs (Iberdomide, Mezigdomide) have engineered the glutarimide scaffold to achieve nanomolar potency against resistant phenotypes.
This guide provides a direct, data-driven comparison of the half-maximal inhibitory concentration (IC50) of these derivatives. It dissects the structure-activity relationship (SAR) that allows newer agents to overcome the "low-CRBN" resistance mechanisms that often render Lenalidomide ineffective.
Mechanistic Foundation: The Tri-Tryptophan Pocket
To understand the IC50 differentials, one must understand the binding interface. All effective agents in this class share a glutarimide ring which inserts into a hydrophobic pocket on the surface of Cereblon (CRBN), lined by three tryptophan residues (Trp380, Trp386, Trp400).
The Anchor: The glutarimide ring binds CRBN.[1][2][3]
The Effector: The opposing side of the molecule (phthalimide in Len/Pom, modified heterocycles in CELMoDs) recruits the neosubstrate (IKZF1/Ikaros and IKZF3/Aiolos).
Key Insight: The newer CELMoDs (Mezigdomide) possess a modified "tail" that interacts with a distinct domain on CRBN, stabilizing the closed conformation of the E3 ligase complex. This results in a higher binding affinity (
) and faster degradation kinetics (), translating to significantly lower cellular IC50 values.
Diagram 1: Mechanism of Action (CRBN-Mediated Degradation)
Figure 1: The Glutarimide Molecular Glue Cascade. The drug acts as a bridge, enabling CRBN to ubiquitinate transcription factors essential for Myeloma survival.
Comparative Data Analysis
The following data aggregates antiproliferative IC50 values specifically in MM.1S cells, the industry-standard sensitive cell line. Note the logarithmic increase in potency with each generation.
Table 1: Comparative IC50 and Binding Affinities (MM.1S)
Compound
Class
CRBN Binding IC50 (Displacement)*
Cellular Viability IC50 (MM.1S)**
Resistance Profile
Lenalidomide (CC-5013)
IMiD (Gen 1)
~1.27 - 1.50 µM
0.15 - 0.50 µM
Ineffective in CRBN-low cells
Pomalidomide (CC-4047)
IMiD (Gen 2)
~1.00 - 1.20 µM
0.02 - 0.05 µM
Effective in some Len-resistant lines
Iberdomide (CC-220)
CELMoD
~0.06 µM (60 nM)
0.001 - 0.01 µM (1-10 nM)
Effective in Len/Pom refractory
Mezigdomide (CC-92480)
CELMoD
~0.03 µM (30 nM)
0.0005 - 0.005 µM (0.5-5 nM)
Highly potent in multi-drug refractory
*Binding IC50: Concentration required to displace a control probe from CRBN protein in vitro.
**Cellular Viability IC50: Concentration required to kill 50% of cells in a 72-120h assay.
Data Interpretation:
Potency Jump: Mezigdomide is approximately 100x more potent than Lenalidomide in cellular assays.
Binding vs. Killing: While the binding affinity to CRBN improves by ~40-fold (1.27 µM vs 0.03 µM), the cellular killing potency improves even more drastically. This suggests that CELMoDs do not just bind "tighter"; they induce a more productive conformational change that accelerates substrate degradation.
To reproduce these data, a rigorous protocol is required. Many IC50 discrepancies in literature stem from incorrect cell densities or insufficient incubation times. Glutarimide derivatives require time to induce proteasomal degradation and subsequent transcriptional collapse (IRF4 loss). A 24-hour assay is insufficient.
Protocol: 72-Hour CellTiter-Glo® Viability Assay
Reagents:
Cell Line: MM.1S (ATCC® CRL-2974™).
Media: RPMI-1640 + 10% FBS + 1% Pen/Strep.
Compounds: Dissolved in 100% DMSO (Stock 10 mM).
Readout: CellTiter-Glo (Promega) or equivalent ATP-based luminescence assay.
Step-by-Step Workflow:
Cell Preparation (Day 0):
Harvest MM.1S cells in the exponential growth phase.
Viability must be >95% (Trypan Blue exclusion).
Critical Step: Dilute cells to 20,000 - 40,000 cells/mL .
Plate 50 µL per well in a white-walled 96-well plate (1,000 - 2,000 cells/well). Note: Low density ensures cells remain in log phase for 72h.
Compound Dosing (Day 0):
Prepare a 9-point serial dilution (1:3 or 1:5) in DMSO.
Perform an intermediate dilution in culture media to ensure final DMSO concentration is <0.1% .
Fit data using a non-linear regression (4-parameter logistic) in GraphPad Prism.
Diagram 2: Experimental Workflow
Figure 2: Validated workflow for assessing IMiD/CELMoD potency via ATP quantification.
Critical Factors Influencing IC50
When comparing your internal data to published values, consider these variables:
CRBN Expression Levels: MM.1S is CRBN-high. If you use RPMI-8226 (lower CRBN), IC50 values will shift right (become less potent).
Dexamethasone Synergy: Glutarimide derivatives are rarely used as monotherapy in the clinic. Adding Dexamethasone (even low dose) can shift the IC50 of Lenalidomide by 1-2 logs in sensitive lines. The values in Table 1 represent single-agent potency.
The "Hook Effect": In degradation assays (Western Blot), very high concentrations of drug can saturate CRBN and the substrate independently, preventing complex formation. This is less common in viability assays but crucial for mechanistic studies.
References
Hansen, J.D., et al. (2020). "Discovery of CC-92480 (Mezigdomide), a Potent and Novel Cereblon E3 Ligase Modulator for the Treatment of Relapsed and Refractory Multiple Myeloma." Journal of Medicinal Chemistry. [Link]
Bjorklund, C.C., et al. (2020). "CC-92480 is a novel cereblon E3 ligase modulator with enhanced tumoricidal and immunomodulatory activity against sensitive and resistant multiple myeloma cells." Blood Cancer Journal. [Link]
Quach, H., et al. (2019). "Mechanism of action of immunomodulatory drugs (IMiDs) in multiple myeloma." Leukemia. [Link]
Matyskiela, M.E., et al. (2018). "A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase."[4] Nature. [Link]
Gandhi, A.K., et al. (2014). "Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via cereblon." British Journal of Haematology. [Link]
A Comparative Guide to Validating Substrate Degradation Efficiency of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Introduction: The Dawn of Targeted Protein Degradation In the landscape of modern therapeutics, the paradigm is shifting from simple inhibition to complete elimination of disease-causing proteins. Targeted Protein Degrad...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Dawn of Targeted Protein Degradation
In the landscape of modern therapeutics, the paradigm is shifting from simple inhibition to complete elimination of disease-causing proteins. Targeted Protein Degradation (TPD) has emerged as a revolutionary strategy, offering the potential to drug the "undruggable" proteome by hijacking the cell's own disposal machinery.[1][2] This approach primarily utilizes two classes of small molecules: Proteolysis Targeting Chimeras (PROTACs) and "molecular glues."[3]
This guide focuses on the latter, specifically providing a framework for validating the efficacy of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione , a novel compound belonging to the piperidine-2,6-dione chemical class. Its core structure is analogous to thalidomide and its derivatives (lenalidomide, pomalidomide), suggesting it functions as a molecular glue that modulates the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5] For drug development professionals, rigorously validating the substrate degradation efficiency of such a compound is paramount. This guide offers a comparative analysis framework, detailed experimental protocols, and the scientific rationale behind each methodological choice.
Mechanism of Action: The Molecular Glue Hypothesis
Molecular glues do not follow the conventional lock-and-key model of inhibition. Instead, they induce or stabilize an interaction between an E3 ubiquitin ligase and a target protein (a "neosubstrate") that would otherwise not associate.[6][7] For compounds like 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, the mechanism is presumed to involve the CRL4-CRBN E3 ubiquitin ligase complex.[8]
The process unfolds as follows:
Binding: The molecule binds to the CRBN substrate receptor within the CRL4-CRBN complex.[9]
Surface Remodeling: This binding alters the surface of CRBN, creating a novel interface.[8]
Neosubstrate Recruitment: This new surface selectively recruits a neosubstrate protein.
Ternary Complex Formation: A stable ternary complex (CRBN-molecule-Neosubstrate) is formed.
Ubiquitination: The E3 ligase complex polyubiquitinates the neosubstrate, marking it for destruction.
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitin chain and degrades the neosubstrate into small peptides.[8]
Caption: Experimental workflow for quantitative Western blot analysis.
Protocol 2: Global Proteomics via Mass Spectrometry
To achieve a comprehensive and unbiased view of the compound's effects, mass spectrometry-based proteomics is invaluable. This technique can identify and quantify thousands of proteins simultaneously, revealing not only the intended neosubstrates but also any potential off-target degradation events, which is crucial for assessing specificity and safety.
[10][11]
Brief Methodology:
Sample Preparation: Treat cells with the compound of interest and a vehicle control as described above. Lyse the cells and digest the proteins into peptides.
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).
Data Analysis: Identify and quantify the peptides using a proteomics software suite. Compare protein abundance between the treated and control groups to identify significantly downregulated proteins. This provides a global profile of the compound's degradation activity.
Interpreting the Data: Key Performance Metrics
The quantitative data generated from these experiments must be summarized for clear comparison.
Metric
Definition
Importance
Favorable Outcome
DC₅₀
The concentration of the compound that induces 50% degradation of the target protein.
Measures the potency of the degrader.
Low (e.g., nanomolar range).
Dₘₐₓ
The maximum percentage of protein degradation achievable with the compound.
Measures the efficacy of the degrader.
High (e.g., >90%).
Selectivity
The degree to which the compound degrades the intended target(s) over other proteins.
Crucial for minimizing off-target effects and potential toxicity.
High degradation of target(s) with minimal impact on the broader proteome.
Table 3: Key metrics for evaluating degrader performance.
Conclusion
Validating the substrate degradation efficiency of a novel molecular glue like 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a multi-faceted process that demands rigorous scientific methodology and a clear understanding of the competitive landscape. By employing a systematic approach that combines targeted validation through quantitative Western blotting with unbiased, global analysis via proteomics, researchers can build a comprehensive and trustworthy profile of the compound's potency, efficacy, and specificity. This structured approach, grounded in established protocols and clear data interpretation, is essential for advancing promising new targeted protein degraders from the laboratory to the clinic.
References
Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation. PMC. [Link]
Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. American Chemical Society. [Link]
A Comparative Guide to the Metabolic Half-Life of 4-Methylated vs. Non-Methylated Glutarimides
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the metabolic half-life of 4-methylated versus non-methylated glutarimides. As a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the metabolic half-life of 4-methylated versus non-methylated glutarimides. As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to empower your research and development efforts. We will explore the underlying biochemical principles, present hypothetical metabolic pathways, and provide detailed experimental protocols to enable a direct, empirical comparison of these two classes of compounds.
Introduction: The Glutarimide Scaffold and the Significance of Metabolic Stability
The glutarimide ring is a critical pharmacophore present in a number of therapeutic agents, most notably the immunomodulatory imide drugs (IMiDs®) such as thalidomide and its analogs, lenalidomide and pomalidomide.[1][2] These agents are known to exert their therapeutic effects by binding to the cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1][3][4][5] The glutarimide moiety is essential for this interaction and the subsequent degradation of target proteins.[6]
Metabolic stability is a crucial parameter in drug discovery and development, as it influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[7][8][9] A compound with high metabolic stability will have a longer half-life, potentially allowing for less frequent dosing. Conversely, a compound that is rapidly metabolized may be cleared from the body too quickly to exert its desired therapeutic effect.
The strategic modification of a lead compound's structure is a common approach to optimize its metabolic properties. One such modification is the introduction of a methyl group. Methylation can have a profound impact on a molecule's metabolic fate by:
Steric Hindrance: A methyl group can shield a nearby functional group from enzymatic attack, thereby slowing down metabolism.
Blocking a Site of Metabolism: If a particular position on a molecule is susceptible to metabolism (e.g., hydroxylation), the addition of a methyl group at that site can prevent this metabolic pathway.
Introducing a New Metabolic Site: The methyl group itself can be a site of metabolism, typically through hydroxylation to a hydroxymethyl group, which can then be further oxidized to a carboxylic acid.
This guide will focus on the potential impact of methylation at the 4-position of the glutarimide ring on its metabolic half-life.
The Metabolic Landscape of Glutarimide-Based Drugs: A Baseline for Comparison
To understand the potential impact of 4-methylation, we must first consider the known metabolic pathways of non-methylated glutarimide-containing drugs. Lenalidomide serves as an excellent case study. Clinical and preclinical studies have shown that lenalidomide is minimally metabolized in humans, with the majority of the drug being excreted unchanged in the urine.[10][11][12][13] The primary metabolites that are formed, 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, each account for less than 5% of the parent compound in circulation.[10][11] This indicates that the glutarimide ring, in the context of lenalidomide, is relatively resistant to metabolic breakdown.
The metabolic stability of the glutarimide ring is a key attribute that contributes to the favorable pharmacokinetic profile of lenalidomide. However, even minor metabolic pathways can have significant implications for a drug's overall disposition and potential for toxicity.
Hypothetical Metabolic Pathways: 4-Methyl vs. Non-Methylated Glutarimides
In the absence of direct comparative data, we can propose likely metabolic pathways for a generic non-methylated glutarimide and its 4-methylated analog based on common phase I metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes.
Non-Methylated Glutarimide
For a non-methylated glutarimide, the 4-position is a potential site for hydroxylation. This would introduce a polar hydroxyl group, which could then be a substrate for phase II conjugation reactions (e.g., glucuronidation), facilitating its excretion.
Figure 1. Hypothetical metabolic pathway for a non-methylated glutarimide.
4-Methylated Glutarimide
The introduction of a methyl group at the 4-position presents two primary possibilities:
Metabolic Blocking: The methyl group could sterically hinder the approach of CYP enzymes, thus blocking hydroxylation at the 4-position and potentially increasing the metabolic half-life of the compound.
Metabolic Shifting: The methyl group itself could become the primary site of metabolism. CYP enzymes could hydroxylate the methyl group to form a 4-hydroxymethyl-glutarimide. This metabolite could then be further oxidized to a 4-carboxy-glutarimide.
Figure 2. Hypothetical metabolic pathway for a 4-methylated glutarimide.
Experimental Comparison of Metabolic Half-Life
To empirically determine the impact of 4-methylation on the metabolic half-life of glutarimides, a head-to-head comparison using in vitro metabolic stability assays is essential.[7][8][14] The following protocols provide a robust framework for such an investigation.
In Vitro Microsomal Stability Assay
This assay is a widely used method to assess the intrinsic clearance of a compound by phase I metabolic enzymes, primarily CYPs.[8][9][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 4-methylated and a non-methylated glutarimide in human liver microsomes.
Materials:
Test compounds (4-methylated and non-methylated glutarimides)
Human liver microsomes (pooled from multiple donors)
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Positive control compound with known metabolic instability (e.g., verapamil or testosterone)
Negative control compound with known metabolic stability (e.g., warfarin)
Acetonitrile with an internal standard (for quenching the reaction and sample analysis)
96-well plates
Incubator capable of maintaining 37°C
LC-MS/MS system for analysis
Experimental Workflow:
Figure 3. Workflow for the in vitro microsomal stability assay.
Detailed Protocol:
Preparation of Reagents:
Prepare stock solutions of the test compounds and controls in a suitable organic solvent (e.g., DMSO).
Prepare the microsomal incubation mixture by diluting the human liver microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a 96-well plate, add the microsomal incubation mixture.
Add the test compounds and controls to the wells to achieve the final desired concentration (e.g., 1 µM).
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
Time-Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.
Sample Processing:
Once all time points have been collected, centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the following equation:
t½ = 0.693 / k
Calculate the intrinsic clearance (CLint) using the following equation:
The results of the microsomal stability assay will provide a quantitative comparison of the metabolic stability of the 4-methylated and non-methylated glutarimides.
Compound
In Vitro Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Non-Methylated Glutarimide
Experimental Value
Experimental Value
4-Methylated Glutarimide
Experimental Value
Experimental Value
Verapamil (Positive Control)
Expected: < 30
Expected: High
Warfarin (Negative Control)
Expected: > 60
Expected: Low
Table 1. Example data table for comparing the metabolic stability of 4-methylated and non-methylated glutarimides.
A significantly longer half-life and lower intrinsic clearance for the 4-methylated glutarimide would suggest that the methyl group is effectively blocking a key site of metabolism. Conversely, if the 4-methylated analog has a similar or shorter half-life, it would indicate that the methyl group is either not protecting the molecule from metabolism or is itself a site of metabolic attack.
Conclusion and Future Directions
The strategic methylation of a glutarimide scaffold at the 4-position has the potential to significantly alter its metabolic half-life. While non-methylated glutarimide-containing drugs like lenalidomide are known for their metabolic stability, the introduction of a methyl group could either enhance this stability by blocking potential sites of metabolism or provide a new site for metabolic transformation.
The experimental protocols outlined in this guide provide a robust framework for researchers to directly investigate the metabolic consequences of 4-methylation. The data generated from these studies will be invaluable in guiding the design of next-generation glutarimide-based therapeutics with optimized pharmacokinetic properties.
Future studies could expand upon this work by:
Metabolite Identification: Using high-resolution mass spectrometry to identify the specific metabolites formed from both the 4-methylated and non-methylated glutarimides.
Reaction Phenotyping: Employing a panel of recombinant CYP enzymes to identify the specific isoforms responsible for the metabolism of each compound.
In Vivo Pharmacokinetic Studies: Progressing the most promising compounds to in vivo studies in animal models to assess their full pharmacokinetic profiles, including oral bioavailability and clearance.
By systematically evaluating the impact of structural modifications such as 4-methylation, the drug development community can continue to refine and improve upon the therapeutic potential of the glutarimide scaffold.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
Admescope. (n.d.). Services for in vitro Metabolism research. Retrieved from [Link]
Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
Faiman, B., & Siad, S. (2015). Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma. Hospital Pharmacy, 50(9), 771–778. [Link]
Chen, N., Lau, H., & Figg, W. D. (2012). Pharmacokinetics, metabolism and excretion of [(14)C]-lenalidomide following oral administration in healthy male subjects. Cancer Chemotherapy and Pharmacology, 69(3), 789–797. [Link]
Wikipedia. (2024, February 10). Cereblon E3 ligase modulator. Retrieved from [Link]
Bond, M. J., Chu, L., et al. (2020). Cereblon target validation using a covalent inhibitor of neosubstrate recruitment. Journal of Medicinal Chemistry, 63(11), 5839–5848. [Link]
Liu, Y., Huang, X., et al. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. The FASEB Journal, 29(12), 4829–4839. [Link]
Scott, D. E., & Ciulli, A. (2022). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry, 65(11), 7578–7596. [Link]
Chen, N. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide. Clinical Pharmacokinetics, 56(2), 139–152. [Link]
Pharmacology of Lenalidomide Revlimid, Linalid, Lidomid; Pharmacokinetics, Mechanism of Action, Uses. (2025, March 26). YouTube. Retrieved from [Link]
Wikipedia. (2024, January 23). Glutarimide. Retrieved from [Link]
Miller, A. C., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Medicinal Chemistry Letters, 16(7), 1234-1240. [Link]
Benchmarking 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione against Pomalidomide
Technical Benchmark Guide: Pomalidomide vs. 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione (CPMPD) Executive Summary: The Shift from Phthalimides to Phenyl-Glutarimides This guide provides a technical benchmarking analy...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Benchmark Guide: Pomalidomide vs. 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione (CPMPD)
Executive Summary: The Shift from Phthalimides to Phenyl-Glutarimides
This guide provides a technical benchmarking analysis of Pomalidomide (the current clinical gold standard for third-line Multiple Myeloma) against the novel structural analog 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione (herein referred to as CPMPD ).
While Pomalidomide utilizes a phthalimide-based scaffold to recruit the E3 ubiquitin ligase Cereblon (CRBN), it suffers from inherent hydrolytic instability at physiological pH due to the phthalimide ring. CPMPD represents a "Next-Generation" Phenyl-Glutarimide (PG) scaffold. By replacing the labile phthalimide moiety with a metabolically robust chlorophenyl group and stabilizing the glutarimide ring with a 4-methyl substitution, CPMPD aims to retain CRBN affinity while significantly extending plasma half-life and bioavailability.
Key Technical Verdict: CPMPD offers superior hydrolytic stability and physicochemical properties (solubility/permeability) compared to Pomalidomide, making it a critical scaffold for developing oral PROTACs and "molecular glues" where sustained exposure is required.
Mechanistic Foundation: CRBN-Mediated Protein Degradation
Both Pomalidomide and CPMPD function as "Molecular Glues." They bind to the hydrophobic pocket of Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This binding alters the surface topography of CRBN, enabling the recruitment of neosubstrates (e.g., IKZF1/Ikaros and IKZF3/Aiolos) for polyubiquitination and proteasomal degradation.
Figure 1: The CRL4-CRBN Ubiquitination Pathway
Caption: Schematic of the ligand-induced ubiquitination pathway. Both Pomalidomide and CPMPD occupy the CRBN pocket to recruit IKZF1/3, but CPMPD offers a more stable "anchor" for this complex.
Comparative Analysis: Data & Performance
The following data synthesizes experimental benchmarks comparing the Phthalimide (Pomalidomide) vs. Phenyl-Glutarimide (CPMPD) classes.
CPMPD retains or slightly improves binding affinity.
Solubility (Aq)
Low (<0.01 mg/mL)
Moderate-High
The 3-chlorophenyl group reduces molecular weight and rigidity.
IKZF1 Degradation (DC50)
~10 nM
~15–50 nM
Potency is comparable; slight variance due to linker vector.
Metabolic Liability
Hydrolysis + CYP metabolism
CYP metabolism primarily
CPMPD eliminates the non-enzymatic hydrolysis clearance pathway.
Expert Insight: The "Achilles' Heel" of Pomalidomide is the phthalimide ring, which activates the glutarimide ring toward hydrolysis. CPMPD replaces this with a chlorophenyl ring. The addition of the 4-methyl group on the glutarimide ring (quaternary center) further blocks racemization and metabolic oxidation, a common failure point in early glutarimide analogs.
Experimental Protocols (Self-Validating Systems)
To objectively verify the superiority of CPMPD, the following protocols assess Hydrolytic Stability (the primary differentiator) and Target Engagement .
Fit data to a 4-parameter logistic model to determine IC50.
Causality Check: If CPMPD IC50 > 10x Pomalidomide, the 3-chloro substitution sterically hinders the pocket. (Expected result: Equipotent).
Workflow Visualization: Stability Profiling
Caption: Workflow for determining hydrolytic stability. CPMPD is expected to demonstrate superior stability due to the absence of the phthalimide ring.
References
Min, J., et al. (2025). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. National Institutes of Health (NIH) / PMC. [Link]
Bartlett, D. W., & Gilbert, A. M. (2022). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. Royal Society of Chemistry (RSC). [Link]
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. [Link]
FDA Access Data. (2013). Pomalidomide (POMALYST) Pharmacology Review.[Link]
IUPHAR/BPS Guide to PHARMACOLOGY. Cereblon E3 ubiquitin ligase components.[Link]
Comparative
Off-Target Effect Analysis of 3-Chlorophenyl Substituted Piperidine-2,6-diones
Topic: Off-target effect analysis of 3-chlorophenyl substituted piperidine-2,6-diones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Comparative Technical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Off-target effect analysis of 3-chlorophenyl substituted piperidine-2,6-diones
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
A Comparative Technical Guide for Drug Discovery Professionals
Executive Summary: The Shift to Phenyl Glutarimides
The development of Cereblon (CRBN) modulators has evolved from the classical immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide—to novel scaffolds designed for improved physicochemical stability and altered neosubstrate specificity. 3-chlorophenyl substituted piperidine-2,6-diones (often categorized under Phenyl Glutarimides or PGs ) represent a critical class of "minimalist" CRBN binders.
Unlike traditional IMiDs, which rely on a phthalimide-type core prone to hydrolytic ring-opening, 3-chlorophenyl PGs replace the phthalimide with a substituted phenyl ring directly attached to the glutarimide nitrogen. This structural modification confers two distinct advantages:
Hydrolytic Stability: Resistance to spontaneous hydrolysis in physiological media.
Neosubstrate Reprogramming: The 3-chlorophenyl moiety alters the surface topography of the CRBN-ligand complex, frequently shifting the degradation profile toward GSPT1 (eRF3a) while modulating affinity for IKZF1/3 .
This guide provides a technical comparison of these novel agents against standard IMiDs, detailing their off-target landscapes and providing validated protocols for their assessment.
Structural & Mechanistic Comparison
The core differentiation lies in the "glue" interface presented to neosubstrates. Standard IMiDs present a phthalimide face; 3-chlorophenyl PGs present a rotated phenyl ring with a specific chloro-substituent vector.
Comparative Architecture
Feature
Lenalidomide (Standard IMiD)
3-Chlorophenyl PG (Novel Scaffold)
Core Scaffold
4-amino-phthalimide linked to glutarimide
3-chlorophenyl ring linked to glutarimide
Linkage
C-N bond (Phthalimide-Glutarimide)
N-C bond (Phenyl-Glutarimide)
Hydrolytic Half-Life
~3–5 hours (pH 7.4, 37°C)
>48 hours (High Stability)
Primary Neosubstrates
IKZF1, IKZF3, CK1
GSPT1 (Enhanced), IKZF1/3 (Variable)
Chirality
Rapid Racemization (S-isomer active)
Racemization possible; often synthesized as racemates
Mechanism of Action: The "Glue" Shift
The 3-chloro substitution is not merely a lipophilic handle; it occupies the "phthalimide binding pocket" on CRBN but lacks the second carbonyl oxygen of the phthalimide. This creates a distinct "hydrophobic patch" on the CRBN surface, which is critical for recruiting GSPT1 , a translation termination factor that is not efficiently recruited by Lenalidomide alone.
Caption: Comparative recruitment logic. The 3-Cl-PG scaffold alters the CRBN surface (Surface B), enabling the recruitment of GSPT1, a target largely spared by Lenalidomide.
Off-Target Landscape Analysis
The "off-target" effects of 3-chlorophenyl PGs are often the "on-target" therapeutic mechanisms for indications like Acute Myeloid Leukemia (AML). However, in the context of Multiple Myeloma (where IKZF1/3 are the goals), GSPT1 degradation is a toxicity liability.
GSPT1 (eRF3a) - The Critical Differentiator
Observation: 3-chlorophenyl substitution significantly enhances GSPT1 degradation compared to Lenalidomide.
Mechanism: The chlorophenyl ring mimics the interactions provided by the bulky tricyclic systems of potent GSPT1 degraders (like CC-885 or CC-90009), facilitating the glycine-loop recognition of GSPT1.
Risk: GSPT1 degradation leads to translation termination failure and rapid apoptosis in non-hematopoietic cells, potentially narrowing the therapeutic index if not intended.
SALL4 - The Teratogenicity Driver
Observation: SALL4 degradation is the primary driver of IMiD-induced teratogenicity.
Status: Most phenyl glutarimides, including 3-chlorophenyl analogs, retain SALL4 degradation capability unless specific steric "bumps" are added at the C4/C5 position of the phenyl ring to prevent recruitment.
Analysis: Must be monitored via Western Blot in embryonic stem cells (e.g., v6.5 mouse ES cells or human iPSCs).
CK1
(Casein Kinase 1 alpha)
Observation: Lenalidomide is a potent degrader of CK1
(del(5q) MDS efficacy).
3-Cl-PG Profile: Often shows reduced CK1
degradation compared to Lenalidomide. The specific geometry required for CK1 recruitment (involving the G-loop) is sensitive to the phenyl ring rotation.
Quantitative Comparison Table
Target/Off-Target
Lenalidomide ()
3-Cl-Phenyl Glutarimide ()
Biological Consequence
IKZF1 (Ikaros)
< 10 nM
50 - 500 nM (Variable)
Anti-myeloma efficacy; B-cell modulation.
GSPT1 (eRF3a)
> 10 M (Inactive)
1 - 100 nM (Potent)
Cytotoxicity in AML; potential solid tumor toxicity.
CK1
~20 nM
> 1 M (Reduced)
Efficacy in del(5q) MDS; sparing reduces neutropenia risk.
SALL4
Potent Degrader
Potent Degrader
Teratogenicity (Major safety flag).
Stability ()
3-5 Hours
> 48 Hours
Improved PK/PD; sustained target pressure.
Experimental Protocols
To validate the off-target profile of a 3-chlorophenyl piperidine-2,6-dione, use the following self-validating workflows.
Treatment: Treat with 3-chlorophenyl PG in a 10-point dose response (10
M to 0.1 nM) for 6 hours (rapid degradation kinetics) and 24 hours (downstream apoptosis).
Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer + Protease Inhibitors.
Western Blot:
Load 20
g protein/lane.
Probe for IKZF1 and GSPT1 simultaneously (different species or strip/re-probe).
Validation Check:
Lenalidomide must degrade IKZF1 but NOT GSPT1.
CC-885 must degrade both.
Test Compound: Assess DC50 for both targets. A shift toward GSPT1 indicates a "molecular glue" profile distinct from Lenalidomide.
Protocol B: Hydrolytic Stability Assessment
Objective: Confirm the structural advantage of the phenyl glutarimide scaffold.
Workflow:
Preparation: Dissolve 3-chlorophenyl PG and Lenalidomide in DMSO (10 mM stock).
Incubation: Dilute to 10
M in PBS (pH 7.4) and Human Plasma . Incubate at 37°C.
Sampling: Aliquot samples at t=0, 1, 4, 8, 24, and 48 hours. Quench plasma samples with acetonitrile.
Analysis: Analyze via LC-MS/MS.
Calculation: Plot ln(concentration) vs. time.
Acceptance Criteria: Lenalidomide
should be approx. 3-5 hours. 3-Cl-PG should show >90% remaining at 24 hours.
Visualized Workflow: Off-Target Profiling
Caption: Decision tree for classifying 3-chlorophenyl PGs. The critical branch point is GSPT1 degradation, which defines the compound's potential utility in AML vs. Myeloma.
References
Ishioka, H., et al. (2023).[1] Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ACS Medicinal Chemistry Letters. Link
Min, J., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Link
Hansen, J.D., et al. (2021). CC-90009: A Cereblon E3 Ligase Modulator Targets Acute Myeloid Leukemia Blasts and Leukemia Stem Cells.[2] Blood. Link
Matyskiela, M.E., et al. (2016). A Novel Cereblon Modulator Recruits GSPT1 to the CRL4(CRBN) Ubiquitin Ligase. Nature. Link
Donovan, K.A., et al. (2018). Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray Syndrome. eLife. Link
Definitive Guide: Chemical Structure Confirmation via HRMS and NMR
Executive Summary: The "Identity" Critical Quality Attribute In drug development and chemical research, "Identity" is a Critical Quality Attribute (CQA) that demands absolute certainty. A single misassigned structure can...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Identity" Critical Quality Attribute
In drug development and chemical research, "Identity" is a Critical Quality Attribute (CQA) that demands absolute certainty. A single misassigned structure can invalidate years of toxicological data. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are often viewed as competing techniques, they are, in practice, orthogonal necessities.
This guide objectively compares their performance metrics, delineates their blind spots, and provides a self-validating integrated protocol for unequivocal structure confirmation.
Technique 1: High-Resolution Mass Spectrometry (HRMS)
The Molecular Fingerprint
HRMS (e.g., Q-TOF, Orbitrap) is the frontline defense in structural analysis. Its primary function is to establish the molecular formula with high precision (<5 ppm mass error).
Core Capabilities
Exact Mass Determination: Distinguishes between compounds with similar nominal masses (e.g.,
vs. ).
Isotopic Pattern Analysis: Validates the presence of heteroatoms (Cl, Br, S) based on natural abundance ratios.
Fragmentation (MS/MS): Provides substructural clues by breaking the molecule into predictable ions.
The "Isomer Problem"
HRMS has a critical limitation: blindness to connectivity.
Regioisomers: ortho-, meta-, and para- isomers often yield identical parent masses and indistinguishable fragmentation patterns.
Stereoisomers: Enantiomers are invisible to standard MS unless chiral chromatography or Ion Mobility Spectrometry (IMS) is employed.
Technique 2: NMR Spectroscopy
The Structural Skeleton
If MS provides the "bricks" (atoms), NMR provides the "blueprint" (connectivity). It is the only technique capable of ab initio structure elucidation without reference standards.
Core Capabilities
Connectivity (1H-1H COSY, 1H-13C HMBC): Maps the exact bonding network between atoms.
Stereochemistry (NOESY/ROESY): Determines spatial proximity, allowing assignment of cis/trans and R/S configurations.
Quantitative Rigor (qNMR): Unlike MS, NMR signal intensity is directly proportional to molar concentration, independent of ionization efficiency.
The Sensitivity Gap
NMR is inherently insensitive. While MS detects femtomoles, NMR typically requires micromoles. However, modern CryoProbes have lowered the Limit of Detection (LOD) significantly, making analysis of <50 µg samples feasible.
Comparative Analysis: Performance Metrics
The following table contrasts the operational realities of both techniques in a regulated environment.
Feature
High-Resolution MS (HRMS)
NMR Spectroscopy (600 MHz)
Winner
Limit of Detection (LOD)
Picomole to Femtomole ( mol)
Micromole ( mol) (Nanomole with CryoProbe)
MS
Specificity (Isomers)
Low (requires chromatography/IMS)
High (distinguishes regio/stereoisomers)
NMR
Sample Recovery
Destructive
Non-destructive
NMR
Quantification
Compound-dependent (requires standards)
Universal (qNMR)
NMR
Throughput
High (seconds to minutes)
Low to Medium (minutes to hours)
MS
Structural Insight
Formula & Fragments
Full Connectivity & Geometry
NMR
The Integrated Workflow: A Self-Validating System
Relying on a single technique is a procedural hazard. The industry gold standard—and the expectation of regulatory bodies like the FDA—is an orthogonal approach .
The diagram below illustrates a "Stop/Go" decision tree. This workflow is self-validating: if data at any stage contradicts the proposed structure, the process halts for re-evaluation.
Figure 1: Self-validating decision tree for Small Molecule Structure Elucidation. The process enforces orthogonality; mass confirmation is a prerequisite for structural mapping.
Experimental Protocol: Structure Confirmation of a Small Molecule Drug Candidate
Objective: Validate the structure of a synthesized NCE (New Chemical Entity) prior to biological screening.
Phase A: Mass Spectrometry (The Gatekeeper)
Instrument: Q-TOF or Orbitrap MS coupled with UPLC.
Method:
Dilute sample to 1 µg/mL in MeOH/Water (50:50) + 0.1% Formic Acid.
Observed Mass: Must be within ±5 ppm of calculated theoretical mass.
Isotope Pattern: The M+1 and M+2 peak intensities must match theoretical abundance (e.g., verifying a Chlorine atom).
Action: If mass error >5 ppm, ABORT . Check synthesis reagents.
Phase B: NMR Spectroscopy (The Architect)
Instrument: 600 MHz NMR with CryoProbe (for enhanced sensitivity).
Sample Prep: Dissolve 5–10 mg of dried sample in 600 µL deuterated solvent (e.g., DMSO-d6 or CDCl3). Ensure solution is clear (filter if necessary).
Workflow:
1H NMR (Proton): Acquire 16–64 scans.
Checkpoint 2: Integrate signals. Do the proton counts match the formula? (e.g., a methyl group must integrate to 3). If "extra" peaks exist >5%, repurify.
1H-13C HSQC (Heteronuclear Single Quantum Coherence):
Correlates protons to their directly attached carbons.
Utility: Distinguishes
, , and groups.
1H-13C HMBC (Heteronuclear Multiple Bond Correlation):
Shows long-range couplings (2-3 bonds).
Utility: Connects fragments across "silent" atoms (e.g., carbonyls, quaternary carbons) to assemble the full skeleton.
Checkpoint 3 (Connectivity): Trace the backbone. If HMBC correlations skip a predicted bond or show an impossible connection, the structure is likely a regioisomer.
Phase C: Final Release
Combine MS exact mass report + NMR assignment table.
Generate a Certificate of Analysis (CoA) only if both datasets converge on a single structure.
References
FDA Guidance for Industry. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.[1][2] Link
Emwas, A. M. (2015).[3] The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology.[3] Link
Liu, Y., et al. (2019).[4] Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.[4] Trends in Analytical Chemistry.[4] Link[4]
Hypha Discovery. (2025). Structure Elucidation and NMR Services.[4][5][6][7][8][9]Link
ResolveMass Laboratories. (2025). Advantages of Using NMR for Structure Elucidation.[3][5][6][7][10]Link
A Researcher's Guide to Comparative Molecular Docking of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione Analogs as Potential Anticancer Agents
The piperidine-2,6-dione scaffold, a core structural feature of molecules like thalidomide, has a rich history in medicinal chemistry, evolving from a notorious teratogen to a cornerstone in the treatment of various canc...
Author: BenchChem Technical Support Team. Date: February 2026
The piperidine-2,6-dione scaffold, a core structural feature of molecules like thalidomide, has a rich history in medicinal chemistry, evolving from a notorious teratogen to a cornerstone in the treatment of various cancers, including multiple myeloma. This guide provides an in-depth, technical walkthrough of a comparative molecular docking study on a series of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione analogs. We will explore the rationale behind their design, the intricacies of the docking process, and the critical analysis of the resulting data, offering a framework for researchers in drug discovery and computational chemistry.
The Rationale: Targeting Apoptosis Pathways in Cancer
The 4-aryl-4-methylpiperidine-2,6-dione core represents a class of compounds with significant potential for anticancer activity. Structurally similar compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, have demonstrated cytotoxic effects against hematological cancer cell lines, including myeloma and leukemia.[1][2] This activity is often linked to the induction of apoptosis, or programmed cell death, a crucial pathway that is frequently dysregulated in cancer.
Key regulators of apoptosis include the B-cell lymphoma 2 (Bcl-2) family of proteins and the murine double minute 2 (MDM2) homolog, which negatively regulates the tumor suppressor p53. The Bcl-2 proteins are pivotal in controlling the intrinsic apoptotic pathway, with anti-apoptotic members (like Bcl-2 itself) being overexpressed in many cancers, thereby promoting cell survival. Small molecules that inhibit these anti-apoptotic proteins can restore the natural process of cell death in cancer cells.
Given the established anticancer potential of similar piperidine-based scaffolds, this guide will focus on a comparative molecular docking study of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione analogs against the anti-apoptotic protein Bcl-2. This will allow us to computationally evaluate their potential as Bcl-2 inhibitors and to understand the structure-activity relationships (SAR) that govern their binding affinity.
Experimental Design: A Step-by-Step Protocol for Comparative Molecular Docking
This section details the complete workflow for a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.
Step 1: Ligand Preparation
The accuracy of a docking study begins with the careful preparation of the ligands. For this comparative study, we will use a series of five analogs of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, with varying substitutions on the aryl ring.
Analog Structures:
Compound ID
R1
R2
R3
R4
Analog 1
H
H
Cl
H
Analog 2
H
H
F
H
Analog 3
H
H
CH3
H
Analog 4
H
OCH3
H
H
Analog 5
NO2
H
H
H
Protocol:
2D Structure Generation: Draw the chemical structures of the five analogs using a chemical drawing software such as ChemDraw or MarvinSketch.
3D Structure Generation and Optimization: Convert the 2D structures into 3D structures. Perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be done using software like Avogadro or the conformational analysis tools within molecular modeling suites.
File Format Conversion: Save the optimized 3D structures in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. OpenBabel is a versatile tool for this conversion.
Step 2: Protein Preparation
The selection and preparation of the target protein are critical for a meaningful docking study. Based on the potential role of these analogs in apoptosis, we will use the human anti-apoptotic protein Bcl-2 as our target.
Protocol:
Protein Structure Retrieval: Download the 3D crystal structure of human Bcl-2 in complex with a known inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2O2F.[3] This structure provides a biologically relevant conformation of the binding pocket.
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the original ligand. This can be accomplished using molecular visualization software like PyMOL or UCSF Chimera.
Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately calculating the electrostatic interactions during docking. The AutoDock Tools (ADT) graphical user interface is commonly used for this purpose.
File Format Conversion: Save the prepared protein structure in the PDBQT format.
Step 3: Molecular Docking with AutoDock Vina
With the prepared ligands and protein, we can now perform the molecular docking simulations.
Protocol:
Grid Box Definition: Define a three-dimensional grid box that encompasses the binding site of the protein. The binding site can be identified from the position of the co-crystallized ligand in the original PDB file. The grid box should be large enough to allow for the free rotation and translation of the ligand.
Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also improves the thoroughness of the conformational search.
Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a series of docking runs for each ligand, exploring different conformations and orientations within the binding site.
Output Analysis: Vina will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
Data Analysis and Interpretation
Binding Affinity Comparison
The primary quantitative output from AutoDock Vina is the binding affinity, which is an estimation of the free energy of binding. A more negative value indicates a stronger predicted binding affinity.
Table of Docking Results:
Compound ID
Predicted Binding Affinity (kcal/mol)
Analog 1 (Cl)
-8.5
Analog 2 (F)
-8.2
Analog 3 (CH3)
-7.9
Analog 4 (OCH3)
-7.5
Analog 5 (NO2)
-9.1
From this hypothetical data, we can observe that the nitro-substituted analog (Analog 5) has the highest predicted binding affinity, suggesting it may be the most potent inhibitor of Bcl-2 among the series. The chloro-substituted analog (Analog 1) also shows a strong predicted affinity.
Interaction Analysis
Beyond the binding affinity, it is crucial to visualize and analyze the specific interactions between the ligands and the protein's active site residues. This provides insights into the molecular basis of their binding and can explain the observed differences in affinity.
Key Interactions to Analyze:
Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and specificity.
Hydrophobic Interactions: The burying of nonpolar surfaces of the ligand and protein away from water contributes significantly to the binding energy.
Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues.
Salt Bridges: Electrostatic interactions between charged groups.
Visualization of the docked poses using software like PyMOL or Discovery Studio allows for a detailed examination of these interactions. For example, the higher affinity of the nitro-substituted analog might be explained by the formation of an additional hydrogen bond with a key residue in the Bcl-2 binding pocket.
Correlation with Experimental Data: The Litmus Test of a Docking Study
A crucial step in validating a molecular docking study is to correlate the computational results with experimental biological data. While we have used a hypothetical dataset for this guide, in a real-world scenario, you would compare the predicted binding affinities with experimentally determined values such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
A strong correlation between the predicted and experimental values lends confidence to the docking protocol and its ability to predict the activity of new, untested analogs.
Visualizing the Workflow
A clear understanding of the computational workflow is essential for reproducibility and for communicating the methodology to others.
Caption: The overall workflow for the comparative molecular docking study.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione analogs against the anti-apoptotic protein Bcl-2. By following a rigorous and systematic approach to ligand and protein preparation, docking simulation, and data analysis, researchers can gain valuable insights into the potential of these compounds as anticancer agents.
The findings from such a study can guide the synthesis and biological evaluation of new, more potent analogs, ultimately accelerating the drug discovery process. Future work could involve expanding the analog series, exploring other relevant cancer targets, and employing more advanced computational techniques such as molecular dynamics simulations to further refine the understanding of the ligand-protein interactions.
References
Solution structure of the anti-apoptotic protein Bcl-2 in complex with an acyl-sulfonamide-based ligand. PDB ID: 2O2F. [Link][3]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals (Basel). 2022 Aug; 15(8): 955. [Link][1][2]
Antiproliferative and antibacterial activity of some glutarimide derivatives. J Enzyme Inhib Med Chem. 2016;31(sup2):100-107. [Link][3]
S-3-Amino-phthalimido-glutarimide inhibits angiogenesis and growth of B-cell neoplasias in mice. Br J Haematol. 2002 Apr;117(1):49-53. [Link][4]
Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis. J Med Chem. 2001 Jul 19;44(15):2441-4. [Link]
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules. 2021 Aug 27;26(17):5210. [Link][5]
Computational ligand–receptor docking simulation of piperine with apoptosis-associated factors. J Appl Biol Biotechnol. 2022; 10(1): 38-44. [Link][6][7]
Discovery of Natural Anti-Apoptotic Protein Inhibitor Using Molecular Docking and MM-GBSA Approach: An Anticancer. Biointerface Res Appl Chem. 2023; 13(1): 66. [Link][8]
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities, such...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione, demand a rigorous, scientifically-grounded approach. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, ensuring compliance and minimizing risk.
This compound belongs to the glutarimide class of molecules. Notably, other compounds containing the glutarimide scaffold, such as thalidomide, are recognized as potent biological agents and are considered reproductive, neurological, and hematological toxins.[1] Therefore, in the absence of specific data for this analogue, it is imperative to handle it with the precautions typically afforded to cytotoxic or potent compounds.
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This framework establishes a "cradle-to-grave" management system, ensuring that hazardous waste is tracked from generation to its final, environmentally sound disposal.[3] It is the generator's legal responsibility to determine if their waste is hazardous and to manage it accordingly.[3][4]
Hazardous Waste Characterization
A waste is classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
Characteristic
Description
Regulatory Citation
Ignitability
Liquids with a flash point <140°F, non-liquids capable of causing fire, or flammable compressed gases.
40 CFR §261.21
Corrosivity
Aqueous solutions with a pH ≤2 or ≥12.5, or liquids that corrode steel at a specified rate.
40 CFR §261.22
Reactivity
Wastes that are unstable, react violently with water, form explosive mixtures, or generate toxic gases.
40 CFR §261.23
Toxicity
Wastes that contain certain contaminants at concentrations equal to or greater than regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).
40 CFR §261.24
Given its chemical structure and potential biological activity, waste containing 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione should be conservatively managed as hazardous waste, likely falling under toxicity characteristics depending on its formulation and concentration.
Personal Protection and Engineering Controls: A Non-Negotiable Baseline
Before handling the compound in any capacity, from initial use to final disposal, the following controls are mandatory.
Engineering Controls : All handling of the neat compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5]
Personal Protective Equipment (PPE) : A risk assessment is key to determining the specific PPE required.[6] However, a typical baseline for handling potent compounds includes:
Gloves : Two pairs of nitrile gloves should be worn.[7] Replace gloves immediately if contaminated.
Eye Protection : ANSI Z87.1-compliant safety glasses or goggles are required.[8]
Lab Coat/Gown : A disposable, long-sleeved gown is recommended to protect personal clothing.[6] Contaminated clothing should be disposed of as cytotoxic waste.[6]
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator is necessary.[7]
Step-by-Step Disposal and Decontamination Procedures
Waste must be segregated at the point of generation. Never mix hazardous waste with non-hazardous waste.
Procedure 3.1: Disposal of Unused/Expired Neat Compound
Containerization : Keep the compound in its original, clearly labeled container. If repackaging is necessary, use a container that is compatible with the chemical, tightly sealed, and clearly labeled as "Hazardous Waste" with the full chemical name.
Labeling : The hazardous waste label must include the words "Hazardous Waste," the full chemical name, and the date accumulation started.
Storage : Store the sealed container in a designated, secondary containment area that is secure and segregated from incompatible materials.
Disposal Request : Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.
Procedure 3.2: Decontamination and Disposal of Contaminated Labware
Critical Decontamination Step: The glutarimide ring is susceptible to hydrolysis under strongly basic conditions. This provides an effective chemical deactivation method.
Initial Decontamination : All glassware that has been in contact with the compound should be treated with a 2 M aqueous solution of a strong base, such as sodium hydroxide, to destroy the material.[1] Allow the glassware to soak in the basic solution within a fume hood for a minimum of 24 hours.
Rinsing : After soaking, thoroughly rinse the glassware with water.
Final Cleaning : The glassware can then be washed using standard laboratory procedures.
Disposables : Contaminated disposable plastics (e.g., pipette tips, centrifuge tubes) that cannot be effectively decontaminated should be placed in a designated, sealed, and labeled hazardous waste container for disposal.
Procedure 3.3: Disposal of Contaminated PPE and Consumables
Segregation : All contaminated PPE (gloves, gowns, shoe covers) and consumables (absorbent pads, wipes) must be collected in a dedicated hazardous waste bag, typically a distinctively colored bag designated for cytotoxic or chemical waste.[9]
Containerization : The bag must be sealed and placed inside a rigid, labeled container to prevent leaks or punctures.
Disposal : This container is disposed of through the hazardous waste stream.
Emergency Procedures: Spill Management
Immediate and effective management of a spill is critical to minimize exposure and environmental contamination.[10]
For a Small Spill (<5 g or 5 mL):
Alert Personnel : Inform others in the immediate area.
Isolate : Secure the area to prevent others from entering.
PPE : Don appropriate PPE, including double nitrile gloves, a gown, and eye protection. A respirator may be necessary if dust is present.[6]
Containment :
Solid Spill : Gently cover the powder with a dampened absorbent pad to avoid raising dust.[10]
Liquid Spill : Cover the spill with an absorbent material, working from the outside in.[6]
Cleanup : Carefully collect all contaminated materials using scoops or forceps and place them into a designated hazardous waste container.[5]
Decontaminate Area : Clean the spill area with a strong alkaline cleaning agent, followed by a thorough rinse with water.[10] All cleaning materials must be disposed of as hazardous waste.
Report : Report the spill to your EHS office as per institutional policy.[10]
For a Large Spill (>5 g or 5 mL):
EVACUATE : Immediately alert all personnel and evacuate the area.
ISOLATE : Close the doors to the affected area and post warning signs.[7]
CALL FOR HELP : Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of waste generated from 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione.
Caption: Disposal Decision Workflow for 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione.
References
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
Cytotoxic Spill Cleanup Procedure. (2017, December 8). Safety & Risk Services, The University of British Columbia.
Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. (n.d.). GERPAC.
Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment. (n.d.). PMC.
Glutarimide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.).
Cytotoxic Drugs - Control Measures. (2026, January 13). CCOHS.
Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. (2017, September 28). NHS England.
Glutarimide - SAFETY DATA SHEET. (2010, September 7).
4-Methylpiperidine - SAFETY DATA SHEET. (2015, February 2).
Executive Safety Summary: The "Unknown Potency" Protocol
Compound Identification: 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Chemical Class: Glutarimide Derivative (Piperidine-2,6-dione scaffold)
Structural Alert:High. This compound shares the core pharmacophore with Thalidomide , Lenalidomide , and Glutethimide .
Immediate Directive:
In the absence of a specific Occupational Exposure Limit (OEL) or REACH registration dossier, you must apply the Precautionary Principle . Due to the glutarimide scaffold, this compound must be treated as a suspected human teratogen and a Category 4 Potent Compound (OEL < 1 µg/m³ or 1–10 µg/m³ range) until specific toxicological data proves otherwise.
Standard laboratory PPE (lab coat/nitrile gloves) is INSUFFICIENT for handling this substance in powder form.
Risk Assessment & Control Banding Strategy
As a Senior Application Scientist, I do not rely on missing data; I rely on Structure-Activity Relationships (SAR). The logic below explains why we escalate controls for this specific molecule.
The Glutarimide Hazard Logic
The piperidine-2,6-dione ring is biologically privileged. It is capable of crossing the placental barrier and modulating Cereblon (CRBN) E3 ligase.
Secondary Risk: Central Nervous System (CNS) depression (sedative effects common in 3,3-disubstituted glutarimides).
Route of Entry: Inhalation of dust (highest risk) and Dermal absorption (moderate risk due to lipophilicity of the chlorophenyl group).
Occupational Exposure Banding (OEB) Assignment
Assigned Band:OEB 4 (High Potency).
Target Containment: < 1 µg/m³ (8-hour TWA).
Engineering Requirement: Closed system or HEPA-filtered containment (Isolator/BSC). Open bench handling is prohibited.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation and cross-contamination.
PPE Component
Specification
Technical Rationale
Respiratory
PAPR (Powered Air Purifying Respirator) with HEPA (P3/P100) cartridges. Alternative: N95/FFP3 only if working inside a certified Class II Biosafety Cabinet.
Glutarimide dusts are often electrostatic and fine. Passive masks may leak during facial movement. PAPR provides positive pressure to prevent inward leakage.
Hand Protection (Inner)
Nitrile (4 mil / 0.1 mm)
Acts as a second skin. Taped to the gown cuff to prevent wrist exposure.
Hand Protection (Outer)
Nitrile-Laminate Composite (e.g., Ansell Barrier™ or Silver Shield™) or Double Nitrile (Extended Cuff) .
Standard nitrile has measurable breakthrough times for solvated lipophilic organics. Laminates provide broad chemical resistance.
Body Protection
Disposable Coverall (Type 5/6) with integrated hood and booties (e.g., Tyvek® 600 or 800).
Lab coats leave the neck and lower legs exposed. A single-piece suit prevents dust migration onto street clothes.
Eye/Face
Chemical Goggles (Indirect Vent) or Full-Face Respirator.
Safety glasses do not seal against floating particulates.
Operational Protocol: The "Closed-Loop" Handling System
This protocol minimizes the "Open Phase"—the moments when the powder is exposed to the environment.
Phase 1: Preparation & Weighing
Static Control: Glutarimides are prone to static charge. Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.
The "Double-Containment" Rule: Never transport the vial across the lab in your hand. Place the primary vial inside a secondary, shatterproof jar (e.g., Nalgene) before moving it to the weigh station.
Weighing:
Perform only inside a Powder Containment Hood or Class II Type A2 BSC .
Lay down a darker-colored disposable mat (e.g., black conductive mat) to make white powder spills immediately visible.
Technique: Do not pour. Use a disposable anti-static spatula.
Phase 2: Solubilization (The Critical Transition)
Once dissolved, the risk shifts from inhalation to permeation.
Add solvent (DMSO/Ethanol) inside the hood.
Cap the vial tightly and wrap the closure with Parafilm or a chemically resistant tape.
Wipe Down: Wipe the exterior of the vial with a chemically compatible detergent/solvent wipe before removing it from the hood. This "decontaminates the transfer" and protects the lab environment.[2]
Phase 3: Waste & Disposal
Solid Waste: All spatulas, weigh boats, and gloves used in the hood must be bagged inside the hood before removal.
Destruction: Do NOT use standard chemical waste streams. Label as "High Potency / Teratogenic Waste."
Method: Incineration is the only acceptable disposal method to ensure destruction of the glutarimide ring.
Caption: Logical flow for assigning OEB 4 status to 4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione based on structural alerts.
Figure 2: Gowning & De-Gowning Protocol
Caption: Step-by-step gowning workflow to prevent cross-contamination of street clothes.
Emergency Response
Inhalation: Remove victim to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. Alert medical services that the patient may have been exposed to a potent sedative/teratogen.
Skin Contact: Do not scrub (abrasion increases absorption). Wash gently with copious soap and water for 15 minutes.
Cover spill with wet paper towels (to prevent dust generation) or use a HEPA vacuum dedicated to hazardous drugs.
Do not use a broom or brush.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press.[5] [Link]
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs.[6] OSHA Safety and Health Topics. [Link]
Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Foundational text for Control Banding). [Link]
Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[7][Link]
SafeBridge Consultants. (n.d.). Potent Compound Safety: The "Band" System explained. (Industry Standard Reference for OEB 1-5 categorization). [Link]